Product packaging for Phenothiazine, 10-acetyl-, 5-oxide(Cat. No.:CAS No. 1217-37-4)

Phenothiazine, 10-acetyl-, 5-oxide

Cat. No.: B074548
CAS No.: 1217-37-4
M. Wt: 257.31 g/mol
InChI Key: SZLYHEJOJMRRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenothiazine, 10-acetyl-, 5-oxide, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2S B074548 Phenothiazine, 10-acetyl-, 5-oxide CAS No. 1217-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-oxophenothiazin-10-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-10(16)15-11-6-2-4-8-13(11)18(17)14-9-5-3-7-12(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLYHEJOJMRRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2S(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277364
Record name Phenothiazine, 10-acetyl-, 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217-37-4
Record name Phenothiazine, 5-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenothiazine, 10-acetyl-, 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Phenothiazine, 10-acetyl-, 5-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis

The synthesis of Phenothiazine, 10-acetyl-, 5-oxide is typically achieved via a two-step process. The first step involves the N-acetylation of the phenothiazine starting material, followed by a selective oxidation of the sulfide to a sulfoxide.

Synthetic Pathway

The overall logical workflow for the synthesis is illustrated below.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Oxidizing Agent cluster_final Final Product Phenothiazine Phenothiazine AcetylPTZ 10-Acetylphenothiazine Phenothiazine->AcetylPTZ AcylChloride Acetyl Chloride AcylChloride->AcetylPTZ FinalProduct This compound AcetylPTZ->FinalProduct H2O2 Hydrogen Peroxide (30%) H2O2->FinalProduct

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 10-Acetylphenothiazine (Intermediate)

This procedure is based on established methods for the N-acylation of phenothiazine.[1]

  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenothiazine.

  • Solvent Addition: Add a suitable solvent, such as toluene.

  • Acylation: Slowly add acetyl chloride to the stirred suspension. An inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: After cooling, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid chloride and HCl byproduct.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude 10-acetylphenothiazine can be purified by recrystallization.

Step 2: Synthesis of this compound (Final Product)

This protocol is adapted from the method described by Gilman and Nelson (1953).[2]

  • Dissolution: In a 1-liter round-bottom flask, dissolve 5 g (0.021 mole) of 10-acetylphenothiazine in 500 ml of ethanol.

  • Oxidation: Add 60 ml of 30% hydrogen peroxide to the solution.

  • Reflux: Heat the solution to reflux and maintain for 5 hours.

  • Additional Reagent: Add another 20 ml of 30% hydrogen peroxide and continue refluxing for an additional 30 minutes.

  • Crystallization: Allow the solution to stand at room temperature for several hours.

  • Isolation: Remove approximately 450 ml of the solvent by distillation. Add water to the residual solution to precipitate the product.

  • Filtration and Drying: Collect the resulting white solid by filtration, wash with water, and dry. This method yields approximately 4.7 g (88%) of this compound.[2]

Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. This involves analyzing its physicochemical properties, crystal structure, and spectroscopic data.

Characterization Workflow

G cluster_product Synthesized Compound cluster_analysis Analytical Techniques cluster_data Characterization Data Product This compound MP Melting Point Product->MP XRay Single-Crystal X-Ray Diffraction Product->XRay MS Mass Spectrometry (GC-MS) Product->MS NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR EA Elemental Analysis Product->EA PhysChem Physicochemical Properties MP->PhysChem Crystal Crystal Structure & Geometry XRay->Crystal Mass Molecular Mass & Fragmentation MS->Mass Spectra Spectroscopic Fingerprint NMR->Spectra IR->Spectra EA->PhysChem

Caption: Workflow for the characterization of the synthesized compound.

Physicochemical and Spectrometric Data

The fundamental properties of the compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂S[3]
Molecular Weight 257.31 g/mol [3]
CAS Number 1217-37-4[3]
Appearance White solid[2]
Melting Point 169-170 °C[2]

Mass Spectrometry (GC-MS) The mass spectrum provides information about the molecular weight and fragmentation pattern.

ParameterValueSource
Ionization Mode Electron Ionization (EI)[3]
Top Peak (m/z) 198[3]
2nd Highest (m/z) 199[3]
Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of structure and detailed geometric information. The compound was crystallized by slow evaporation from an ethanol solution.[4]

ParameterValueSource
Crystal System Monoclinic[4]
Space Group P2₁/n[4]
a (Å) 8.1244 (1)[4]
b (Å) 14.1787 (2)[4]
c (Å) 10.7576 (1)[4]
β (°) ** 100.963 (1)[4]
Volume (ų) **1216.59 (3)[4]
Z 4[4]
Radiation Mo Kα[4]
Temperature 296 K[4]
Final R-factor R[F² > 2σ(F²)] = 0.046[4]

Structural Insight: The crystal structure reveals that the sulfoxide oxygen atom is disordered over two sites, reflecting a partial inversion at the tetrahedral sulfur atom. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions between aromatic rings.[4]

Spectroscopic Characterization Protocols

Infrared (IR) Spectroscopy

  • Protocol: IR spectra can be recorded on an FTIR spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a standard range (e.g., 4000–400 cm⁻¹).

  • Expected Data: While a specific experimental spectrum was not found in the literature, key characteristic absorption bands can be predicted:

    • C=O Stretch (Amide): A strong absorption is expected in the region of 1670-1690 cm⁻¹ , characteristic of the acetyl group attached to the nitrogen.

    • S=O Stretch (Sulfoxide): A strong absorption is expected around 1030-1070 cm⁻¹ .

    • Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹ .

    • Aliphatic C-H Stretch: Peaks from the methyl group are expected just below 3000 cm⁻¹ .

    • Aromatic C=C Bending: Multiple bands will appear in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • Expected ¹H NMR Data:

    • Aromatic Protons: A complex multiplet pattern is expected in the aromatic region, typically between 7.0-8.0 ppm , integrating to 8 protons. The introduction of the electron-withdrawing sulfoxide group will likely shift the adjacent protons further downfield compared to the 10-acetylphenothiazine precursor.

    • Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl group (CH₃) is expected, likely in the 2.0-2.5 ppm region.

  • Expected ¹³C NMR Data:

    • Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region, typically around 168-172 ppm .

    • Aromatic Carbons: Multiple signals are expected in the 115-145 ppm range. The carbons directly bonded to the nitrogen and sulfur atoms will have distinct chemical shifts influenced by the heteroatoms and their oxidation state.

    • Methyl Carbon: A signal for the acetyl methyl carbon is expected in the upfield region, typically around 20-25 ppm .

Conclusion

This guide details a robust and high-yield synthesis for this compound from commercially available starting materials. The characterization data, particularly from single-crystal X-ray diffraction, unambiguously confirms the molecular structure of the target compound. While specific NMR and IR spectra are not currently published, the expected chemical shifts and absorption frequencies have been outlined to aid researchers in the verification of their synthesized products. The protocols and data compiled herein serve as a valuable resource for professionals engaged in the synthesis and development of novel phenothiazine-based compounds.

References

Physicochemical Properties of 10-acetyl-10H-phenothiazine 5-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 10-acetyl-10H-phenothiazine 5-oxide, catering to researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and visualizes relevant pathways to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

10-acetyl-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an acetyl group at the 10-position and an oxide at the 5-position modifies the electronic and steric properties of the parent molecule, influencing its chemical behavior and biological interactions.

Computed Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂SPubChem[1]
Molecular Weight 257.31 g/mol PubChem[1]
IUPAC Name 1-(5-oxido-10H-phenothiazin-10-yl)ethanonePubChem[1]
CAS Number 1217-37-4PubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 257.05104977PubChem[1]
Topological Polar Surface Area 67.3 ŲPubChem[1]
Crystallographic Data

The crystal structure of 10-acetyl-10H-phenothiazine 5-oxide has been determined by X-ray diffraction.[2] The compound crystallizes in a monoclinic system. The sulfoxide oxygen atom is disordered over two sites.[2] The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings.[2]

Crystal ParameterValueSource
Crystal System MonoclinicWang et al., 2009[2]
Space Group P2₁/cWang et al., 2009[2]
a 8.1244(1) ÅWang et al., 2009[2]
b 14.1787(2) ÅWang et al., 2009[2]
c 10.7576(1) ÅWang et al., 2009[2]
β 100.963(1)°Wang et al., 2009[2]
Volume 1216.59(3) ųWang et al., 2009[2]
Z 4Wang et al., 2009[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 10-acetyl-10H-phenothiazine 5-oxide are not extensively reported. However, based on general methods for phenothiazine derivatives, the following protocols can be inferred.

Synthesis

The synthesis of 10-acetyl-10H-phenothiazine 5-oxide is reported to follow methods described by Gilman & Nelson (1953) and Chan et al. (1998).[2] A general approach involves the oxidation of 10-acetyl-10H-phenothiazine. Several oxidizing agents can be employed for the conversion of phenothiazines to their sulfoxides.[3][4]

General Protocol for Oxidation:

  • Dissolution: Dissolve 10-acetyl-10H-phenothiazine in a suitable organic solvent such as acetic acid or a mixture of acetone and water.

  • Oxidation: Add the oxidizing agent, for example, 30% hydrogen peroxide, dropwise to the solution at room temperature. The reaction can also be carried out using aqueous nitrous acid.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent like sodium bisulfite solution. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow start 10-acetyl-10H-phenothiazine reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product 10-acetyl-10H-phenothiazine 5-oxide purification->product

A plausible synthetic workflow for 10-acetyl-10H-phenothiazine 5-oxide.
Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be used for the analysis of 10-acetyl-10H-phenothiazine 5-oxide. While a specific method for this compound is not published, methods for other phenothiazine sulfoxides can be adapted.[6][7]

  • Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or another ion-pairing agent).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

  • Temperature: 25-30 °C.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Key vibrational bands for the sulfoxide (S=O) and carbonyl (C=O) groups would be of interest.

  • Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern. PubChem lists major m/z peaks at 198 and 199 from GC-MS analysis.[1]

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum can be recorded in a solvent like methanol or acetonitrile. Phenothiazine derivatives typically exhibit characteristic n-π* and π-π* transitions.[8][9] For the parent phenothiazine in methanol, absorption maxima are observed at 254 nm and 318 nm.[10]

Biological Activity and Potential Signaling Pathways

While specific biological studies on 10-acetyl-10H-phenothiazine 5-oxide are limited, the phenothiazine scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities.

Phenothiazine derivatives have been extensively investigated as inhibitors of histone deacetylases (HDACs), particularly HDAC6.[11][12][13] HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin, playing a crucial role in cell motility, protein degradation, and cell signaling.[11] Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.

The generally accepted mechanism of action for phenothiazine-based HDAC inhibitors involves the phenothiazine moiety acting as a "cap" group that interacts with the surface of the enzyme's active site. A linker connects this cap group to a zinc-binding group (ZBG), which chelates the zinc ion in the catalytic domain of the HDAC enzyme, thereby inhibiting its activity.

HDAC_Inhibition cluster_HDAC6 HDAC6 Active Site cluster_inhibitor Phenothiazine-based Inhibitor cap_region Surface/Cap Region linker_channel Linker Channel catalytic_site Catalytic Site zinc_ion Zn²⁺ deacetylation Deacetylation of Substrates (e.g., α-tubulin) pheno_cap Phenothiazine 'Cap' pheno_cap->cap_region interacts with linker Linker pheno_cap->linker linker->linker_channel occupies zbg Zinc-Binding Group (ZBG) linker->zbg zbg->zinc_ion chelates zbg->deacetylation inhibits

General mechanism of HDAC6 inhibition by phenothiazine-based compounds.

This guide provides a foundational understanding of 10-acetyl-10H-phenothiazine 5-oxide based on available data. Further experimental work is necessary to fully elucidate its physicochemical properties and biological activities.

References

Unveiling the Solid-State Architecture of 10-acetyl-phenothiazine 5-oxide: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 10-acetyl-phenothiazine 5-oxide, a derivative of the pharmaceutically significant phenothiazine scaffold. Understanding the three-dimensional arrangement of this molecule in its solid state is crucial for elucidating its physicochemical properties, informing drug design, and ensuring the stability and quality of potential pharmaceutical formulations. This document summarizes key crystallographic data, details the experimental protocols for its determination, and presents visual representations of its molecular structure and the analytical workflow.

Molecular Identity and Crystallographic Data

The compound, with the chemical formula C₁₄H₁₁NO₂S, has a molecular weight of 257.30 g/mol .[1][2] Its systematic IUPAC name is 1-(5-oxophenothiazin-10-yl)ethanone.[2] The crystal structure was determined by single-crystal X-ray diffraction at a temperature of 296 K.[1]

Table 1: Crystal Data and Structure Refinement for 10-acetyl-phenothiazine 5-oxide [1]

ParameterValue
Empirical formulaC₁₄H₁₁NO₂S
Formula weight257.30
Temperature296 K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.1244 (1) Å
b14.1787 (2) Å
c10.7576 (1) Å
β100.963 (1)°
Volume1216.59 (3) ų
Z4
Density (calculated)1.404 Mg/m³
Absorption coefficient0.26 mm⁻¹
F(000)536
Crystal size0.20 × 0.14 × 0.13 mm
Data collection
θ range for data collection2.3 to 28.3°
Index ranges-10≤h≤10, -18≤k≤18, -14≤l≤14
Reflections collected11538
Independent reflections3067 [R(int) = 0.019]
Completeness to θ = 25.242°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.967 and 0.950
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3067 / 2 / 174
Goodness-of-fit on F²1.09
Final R indices [I>2σ(I)]R1 = 0.046, wR2 = 0.127
R indices (all data)R1 = 0.062, wR2 = 0.135
Largest diff. peak and hole0.34 and -0.24 e.Å⁻³

Key Structural Features

The analysis of the crystal structure of 10-acetyl-phenothiazine 5-oxide reveals several noteworthy features. A significant observation is the disorder of the sulfoxide oxygen atom, which occupies two distinct sites (O1A and O1B) with occupancy factors of 0.88 and 0.12, respectively.[1] This disorder corresponds to an inversion of the lone pair at the tetrahedral sulfur atom.[1]

The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds.[1] Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal lattice, with centroid-centroid distances of 3.7547 (15) Å and 3.9577 (15) Å.[1]

Experimental Protocols

The determination of the crystal structure involved a series of well-defined experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The title compound was synthesized according to established literature methods.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the compound at room temperature.[1]

X-ray Data Collection and Processing

A suitable single crystal was mounted for data collection. The crystallographic data were collected at room temperature using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation.[1] The collected data were processed using the SAINT software package for cell refinement and data reduction.[1] An absorption correction was applied using the multi-scan method implemented in the SADABS program.[1]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model.[1] The disordered sulfoxide oxygen atom was refined with partial occupancies that were fixed in the final stages of the refinement.[1] Molecular graphics were generated using the SHELXTL software.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the molecular structure of 10-acetyl-phenothiazine 5-oxide.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_data_processing Data Processing & Refinement cluster_analysis Analysis & Visualization synthesis Synthesis of Compound crystallization Slow Evaporation (Ethanol Solution) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Bruker APEXII CCD) mounting->data_collection cell_refinement Cell Refinement (SAINT) data_collection->cell_refinement data_reduction Data Reduction (SAINT) cell_refinement->data_reduction absorption_correction Absorption Correction (SADABS) data_reduction->absorption_correction structure_solution Structure Solution (SHELXS97) absorption_correction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement visualization Molecular Graphics (SHELXTL) structure_refinement->visualization final_structure Final Crystal Structure visualization->final_structure

Caption: Experimental workflow for the crystal structure analysis of 10-acetyl-phenothiazine 5-oxide.

Caption: Molecular structure of 10-acetyl-phenothiazine 5-oxide with disordered oxygen.

References

The Core Mechanism of Action of Phenothiazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of phenothiazine derivatives, a class of compounds with significant therapeutic applications, primarily as antipsychotics. This document details their interactions with various neurotransmitter receptors, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these mechanisms.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism alleviates the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic neurotransmission.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Phenothiazine derivatives, by acting as antagonists, block this cascade, thereby preventing the dopamine-induced inhibition of adenylyl cyclase.

Below is a diagram illustrating the dopamine D2 receptor signaling pathway and its inhibition by phenothiazine derivatives.

D2_Signaling_Pathway D2R Dopamine D2 Receptor Gi_protein Gi/o Protein D2R->Gi_protein Activates Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway and Phenothiazine Inhibition

Off-Target Receptor Interactions and Side Effect Profiles

Phenothiazine derivatives are not entirely selective for the D2 receptor and interact with a variety of other neurotransmitter receptors. These "off-target" interactions are largely responsible for the wide range of side effects associated with these drugs.

Receptor Binding Affinities

The affinity of different phenothiazine derivatives for various receptors determines their specific side effect profile. The following table summarizes the binding affinities (Ki values in nM) of representative phenothiazine derivatives for key receptors. Lower Ki values indicate higher binding affinity.

DrugD2D15-HT2Aα1-AdrenergicM1-MuscarinicH1-Histamine
Chlorpromazine 3.118132.6133.8
Fluphenazine 0.4101.93.920010
Thioridazine 3.511104.31015
Trifluoperazine 1.150121025018

Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) database.

Signaling Pathways of Off-Target Receptors

Blockade of muscarinic M1 acetylcholine receptors is responsible for the anticholinergic side effects of some phenothiazines, such as dry mouth, blurred vision, constipation, and cognitive impairment. M1 receptors are coupled to Gq/11 G-proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

M1_Signaling_Pathway M1R Muscarinic M1 Receptor Gq_protein Gq/11 Protein M1R->Gq_protein Activates Phenothiazine_M1 Phenothiazine (e.g., Chlorpromazine) Phenothiazine_M1->M1R Blocks Acetylcholine Acetylcholine Acetylcholine->M1R Binds PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response_M1 Cholinergic Response Ca_release->Cellular_Response_M1 Leads to PKC_activation->Cellular_Response_M1 Leads to Alpha1_Signaling_Pathway Alpha1R α1-Adrenergic Receptor Gq_protein_A1 Gq/11 Protein Alpha1R->Gq_protein_A1 Activates Phenothiazine_A1 Phenothiazine Phenothiazine_A1->Alpha1R Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1R Binds PLC_A1 Phospholipase C Gq_protein_A1->PLC_A1 Activates PIP2_A1 PIP2 PLC_A1->PIP2_A1 Cleaves IP3_A1 IP3 PIP2_A1->IP3_A1 DAG_A1 DAG PIP2_A1->DAG_A1 Ca_release_A1 Ca²⁺ Release IP3_A1->Ca_release_A1 Triggers PKC_activation_A1 PKC Activation DAG_A1->PKC_activation_A1 Activates Cellular_Response_A1 Adrenergic Response Ca_release_A1->Cellular_Response_A1 Leads to PKC_activation_A1->Cellular_Response_A1 Leads to H1_Signaling_Pathway H1R Histamine H1 Receptor Gq_protein_H1 Gq/11 Protein H1R->Gq_protein_H1 Activates Phenothiazine_H1 Phenothiazine Phenothiazine_H1->H1R Blocks Histamine Histamine Histamine->H1R Binds PLC_H1 Phospholipase C Gq_protein_H1->PLC_H1 Activates PIP2_H1 PIP2 PLC_H1->PIP2_H1 Cleaves IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_release_H1 Ca²⁺ Release IP3_H1->Ca_release_H1 Triggers PKC_activation_H1 PKC Activation DAG_H1->PKC_activation_H1 Activates Cellular_Response_H1 Histaminergic Response Ca_release_H1->Cellular_Response_H1 Leads to PKC_activation_H1->Cellular_Response_H1 Leads to Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - [³H]-Spiperone - Test Compound - Buffers Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Add buffer, membranes,  test compound/vehicle/haloperidol,  and [³H]-Spiperone Prepare_Reagents->Plate_Setup Incubation Incubate at RT (60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Fluid and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

The Biological Activity of Phenothiazine Sulfoxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine derivatives have long been recognized for their diverse pharmacological activities, most notably as antipsychotic agents. The oxidation of the central sulfur atom in the phenothiazine tricycle to a sulfoxide represents a common metabolic transformation and a key synthetic modification. While often considered less active than their parent compounds, particularly in the context of neuroleptic activity, phenothiazine sulfoxides possess a distinct and nuanced profile of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of phenothiazine sulfoxides. We delve into their antimicrobial, anticancer, and multidrug resistance-modulating properties, presenting available quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows. This document aims to serve as a foundational resource for researchers exploring the therapeutic potential of this chemical class.

Introduction

Phenothiazines are a class of heterocyclic compounds featuring a tricyclic structure with a nitrogen and a sulfur atom in the central ring. Since the discovery of chlorpromazine's antipsychotic effects in the 1950s, this scaffold has been a cornerstone of medicinal chemistry.[1][2] The sulfoxide derivatives, formed by the oxidation of the sulfur atom, are significant metabolites of phenothiazine drugs.[3][4] Historically, sulfoxidation has been associated with a decrease in dopamine receptor antagonism, leading to a reduction in neuroleptic potency.[5] However, emerging research indicates that these metabolites are not merely inactive byproducts but may exhibit their own unique biological effects, including anticancer, antimicrobial, and multidrug resistance (MDR) reversal activities.[6][7][8][9] This guide aims to consolidate the current understanding of the biological activities of phenothiazine sulfoxides, providing a technical resource for their further investigation and potential therapeutic development.

Synthesis of Phenothiazine Sulfoxides

The primary route to phenothiazine sulfoxides is through the oxidation of the corresponding phenothiazine. This can be achieved via various chemical and electrochemical methods.

General Oxidation Workflow

The synthesis of phenothiazine sulfoxides typically follows a straightforward oxidation of the parent phenothiazine. A generalized workflow is depicted below.

G phenothiazine Phenothiazine Derivative reaction Reaction Solvent (e.g., Acetonitrile, Aqueous Acid) phenothiazine->reaction oxidizing_agent Oxidizing Agent (e.g., H₂O₂, Nitric Oxide, Electrochemical Cell) oxidizing_agent->reaction sulfoxide Phenothiazine Sulfoxide reaction->sulfoxide purification Purification (e.g., Recrystallization, Chromatography) sulfoxide->purification final_product Purified Phenothiazine Sulfoxide purification->final_product cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight add_compound Add serial dilutions of phenothiazine sulfoxide incubate_overnight->add_compound incubate_48h Incubate for 48-72 hours add_compound->incubate_48h add_mtt Add MTT reagent to each well incubate_48h->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance (e.g., at 570 nm) solubilize->read_absorbance growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation phenothiazine Phenothiazine Sulfoxide phenothiazine->akt Inhibition phenothiazine->mtor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

References

An In-depth Technical Guide to the In Vitro Antioxidant Potential of Acetylated Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of acetylated phenothiazines. It covers the mechanisms of action, detailed experimental protocols for key antioxidant assays, and a summary of quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents.

Introduction: Phenothiazines and Oxidative Stress

Phenothiazines are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, most notably in the field of psychopharmacology.[1] Beyond their neuroleptic effects, there is a growing body of evidence highlighting their significant antioxidant potential.[2][3] Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[4]

The core phenothiazine structure can be readily modified, and acetylation represents a key chemical strategy to produce derivatives with potentially enhanced biological activities.[2] By scavenging free radicals and modulating cellular antioxidant pathways, acetylated phenothiazines are an emerging area of interest for therapeutic intervention against oxidative stress-mediated pathologies.[4] This guide delves into the scientific basis for their antioxidant capacity, methodologies for its evaluation, and the available quantitative data.

Mechanisms of Antioxidant Action

The antioxidant properties of phenothiazine derivatives are rooted in their chemical structure, which allows them to neutralize free radicals through several mechanisms.[1] The addition of functional groups, such as an acetyl moiety, can significantly influence these properties.[1]

2.1 Direct Radical Scavenging Quantum chemistry studies have elucidated three primary mechanisms by which phenothiazines can directly interact with free radicals:[5]

  • Single Electron Transfer (SET): The phenothiazine molecule donates an electron to a free radical, thereby neutralizing it. This process forms a relatively stable phenothiazinyl radical cation.[5]

  • Hydrogen Atom Transfer (HAT): The phenothiazine molecule, particularly the hydrogen atom on the central nitrogen, can be donated to a free radical. This is considered an energetically favorable mechanism in lipid-based systems.

  • Radical Adduct Formation (RAF): The free radical directly adds to the phenothiazine structure, forming a stable adduct.[5]

The surrounding environment plays a critical role; in aqueous solutions, phenothiazine acts as an excellent antioxidant, while in lipid media, it may exhibit pro-oxidant behavior through the formation of a stable and potentially toxic phenothiazinyl radical.[5]

2.2 Modulation of Cellular Antioxidant Pathways Beyond direct scavenging, phenothiazines can exert antioxidant effects by activating endogenous defense systems. A key pathway is the Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like phenothiazines, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous antioxidant and cytoprotective genes. Phenothiazines are notable as non-electrophilic Nrf2 activators.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation PTZ Phenothiazines PTZ->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 signaling pathway activation by phenothiazines.

Quantitative Assessment of In Vitro Antioxidant Potential

The antioxidant capacity of acetylated phenothiazines is evaluated using various in vitro assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals, or as a percentage of radical scavenging activity at a specific concentration.

Compound Class/DerivativeAssayResult (% Inhibition or IC50)Reference StandardCitation(s)
N′-((10-methyl-10H-phenothiazin-3-yl)methylene)benzohydrazide (5a)DPPH68.3% at 100 µg/mLBHT (89.6%)[6][7]
N′-((10-methyl-10H-phenothiazin-3-yl)methylene)-4-methylbenzohydrazide (5b)DPPH71.2% at 100 µg/mLBHT (89.6%)[6][7]
N′-((10-methyl-10H-phenothiazin-3-yl)methylene)-4-methoxybenzohydrazide (5c)DPPH73.8% at 100 µg/mLBHT (89.6%)[6][7]
N′-((10-methyl-10H-phenothiazin-3-yl)methylene)-4-chlorobenzohydrazide (5d)DPPH64.2% at 100 µg/mLBHT (89.6%)[6][7]
N′-((10-ethyl-10H-phenothiazin-3-yl)methylene)benzohydrazide (5g)DPPH70.1% at 100 µg/mLBHT (89.6%)[6][7]
N′-((10-ethyl-10H-phenothiazin-3-yl)methylene)-4-methoxybenzohydrazide (5i)DPPH75.3% at 100 µg/mLBHT (89.6%)[6][7]
Phenothiazine-arylamine conjugates (via acetyl group)DPPH, LDL OxidationGood antioxidant activityBHA[2][3][8]
Compound 2e (containing 4-amino-2-methoxyphenol moiety)DPPH, LDL OxidationStronger than BHABHA[2][3][8]
2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonate (6)Iron-dependent Lipid PeroxidationMIC ≥ 50% inhibition = 0.26 µMProbucol[9]

Note: The table summarizes available data. A new series of phenothiazines conjugated with arylamines via an acetyl group showed good antioxidant activity, with one derivative being more effective than the reference butylated hydroxyanisole (BHA).[2][3][8]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment and comparison of antioxidant activities. Below are detailed methodologies for three common in vitro assays.

G start Start: Synthesized Acetylated Phenothiazine Compound prep_stock Prepare Stock Solution of Compound (e.g., in DMSO, Methanol) start->prep_stock perform_assays Perform Assays: - Mix compound dilutions with reagents - Incubate (in dark) - Measure Absorbance prep_stock->perform_assays prep_assays Prepare Reagents for Antioxidant Assays (DPPH, ABTS, FRAP) prep_assays->perform_assays data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value perform_assays->data_analysis compare Compare Activity to Standard Antioxidant (e.g., Ascorbic Acid, Trolox) data_analysis->compare end End: Quantified In Vitro Antioxidant Potential compare->end

Caption: General experimental workflow for antioxidant screening.

4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)[10]

    • Methanol or Ethanol (spectrophotometric grade)[10]

    • Test compounds (acetylated phenothiazines)

    • Positive control (e.g., Ascorbic acid, Trolox)[10]

    • 96-well microplate or spectrophotometer cuvettes[12]

    • Spectrophotometer or microplate reader[12]

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[10][11]

    • Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol, DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.[10]

    • Reaction Setup:

      • In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to triplicate wells.[13]

      • Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH working solution to each well.[10]

      • Prepare a blank control containing only the solvent and the DPPH solution.[11]

    • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[10][12]

    • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[11][13]

    • Calculation: Calculate the percentage of radical scavenging activity using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

      • Plot the % inhibition against the sample concentrations to determine the IC50 value.

4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Cation Decolorization Assay This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[14] This method is applicable to both hydrophilic and lipophilic antioxidants.[14]

  • Reagents and Materials:

    • ABTS diammonium salt[15]

    • Potassium persulfate or ammonium persulfate[14][15]

    • Phosphate-buffered saline (PBS) or ethanol[15][16]

    • Test compounds

    • Positive control (e.g., Trolox)[15]

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of ABTS•+ Stock Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16]

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.[14][15]

    • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[17]

    • Reaction Setup:

      • Add a small volume (e.g., 10 µL) of the test sample or standard at various concentrations to a cuvette or microplate well.[17]

      • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution and mix.[17]

    • Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).[16]

    • Measurement: Record the absorbance at 734 nm.[18]

    • Calculation: Calculate the percentage of inhibition similar to the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.[19]

4.3 FRAP (Ferric Reducing Antioxidant Power) Assay The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[20]

  • Reagents and Materials:

    • Acetate buffer (300 mM, pH 3.6)[20]

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[20]

    • Ferric chloride (FeCl₃) solution (20 mM in water)[20]

    • Test compounds

    • Standard (e.g., FeSO₄·7H₂O or Trolox)[21]

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[20][22]

    • Reaction Setup:

      • Add a small volume (e.g., 10 µL) of the sample, standard, or blank (solvent) to a microplate well.[22]

      • Add a large volume (e.g., 220 µL) of the freshly prepared FRAP working solution to each well.[22]

    • Incubation: Incubate the mixture for a specified time (e.g., 4-15 minutes) at 37°C.[21][22]

    • Measurement: Measure the absorbance of the blue-colored complex at approximately 593 nm.[22]

    • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared using a known concentration of ferrous ions or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.[21]

Conclusion and Future Directions

Acetylated phenothiazines have demonstrated considerable in vitro antioxidant potential, acting through direct radical scavenging mechanisms and by modulating key cellular defense pathways such as Nrf2. The available data, while promising, highlight the need for more extensive structure-activity relationship (SAR) studies to optimize the antioxidant efficacy of this class of compounds. Future research should focus on synthesizing and screening a wider array of acetylated derivatives and evaluating their performance in more complex biological systems, including cell-based assays and in vivo models of oxidative stress-related diseases. The methodologies outlined in this guide provide a robust framework for such investigations, paving the way for the potential development of novel phenothiazine-based therapeutics.

References

An In-depth Technical Guide to Exploring the Therapeutic Potential of Phenothiazine, 10-acetyl-, 5-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific data on the biological activity and therapeutic potential of Phenothiazine, 10-acetyl-, 5-oxide. This guide, therefore, provides a comprehensive framework for its potential evaluation based on the well-established properties of the broader phenothiazine class of compounds. The experimental protocols and potential findings are presented as a roadmap for future research.

Introduction to this compound

This compound is a derivative of phenothiazine, a core heterocyclic structure renowned for its significant and diverse pharmacological activities. The phenothiazine scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide range of drugs, most notably antipsychotics and antihistamines[1][2]. The introduction of an acetyl group at the 10-position and an oxide at the 5-position of the sulfur atom suggests a modification aimed at modulating the electronic and steric properties of the parent molecule, which could, in turn, influence its biological activity.

While specific therapeutic applications for this particular derivative are not yet documented, the general class of phenothiazines has demonstrated potential in several therapeutic areas beyond their traditional use, including oncology and neuroprotection[3][4].

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂S[5]
Molecular Weight 257.31 g/mol [5]
CAS Number 1217-37-4[6]
IUPAC Name 1-(5-oxido-10H-phenothiazin-10-yl)ethanone[5]

A crystal structure for 10-Acetyl-10H-phenothiazine 5-oxide has been reported, confirming its synthesis and three-dimensional conformation[7].

Potential Therapeutic Areas and Mechanisms of Action

Based on the known activities of phenothiazine derivatives, the therapeutic potential of this compound could be explored in the following areas:

  • Anticancer Activity: Phenothiazines have been shown to exhibit anti-proliferative effects and the ability to reverse multidrug resistance in cancer cells[4]. The potential mechanism could involve the modulation of key signaling pathways such as Wnt and MAPK, which are often dysregulated in cancer[3].

  • Antioxidant and Cytoprotective Effects: The phenothiazine nucleus is known to possess antioxidant properties. These compounds can act as free radical scavengers and may activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses[8][9][10]. This suggests a potential role in diseases associated with oxidative stress.

  • Neuroleptic and Neuroprotective Activity: As a phenothiazine derivative, there is a possibility of activity at dopamine receptors, which is the primary mechanism of action for many antipsychotic drugs[4]. Furthermore, some phenothiazines are being investigated for neuroprotective effects[11].

Proposed Experimental Evaluation

To elucidate the therapeutic potential of this compound, a structured experimental workflow is proposed.

3.1. In Vitro Screening

A series of in vitro assays would be the initial step to determine the biological activity profile of the compound.

Table 1: Proposed In Vitro Screening Assays

Assay TypeTarget/Cell LineKey Parameters to Measure
Cytotoxicity Assay Panel of cancer cell lines (e.g., MCF-7, A549, HCT116)IC₅₀ (50% inhibitory concentration)
Antioxidant Assay DPPH or ORAC assayRadical scavenging activity
Nrf2 Activation Assay ARE-luciferase reporter cell lineEC₅₀ (50% effective concentration) for Nrf2 activation
Dopamine Receptor Binding Cell lines expressing D₂ receptorsKᵢ (inhibitory constant)
Multidrug Resistance Reversal P-glycoprotein overexpressing cancer cellsReversal of resistance to a known cytotoxic drug

3.2. Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Nrf2 Activation Luciferase Reporter Assay

  • Cell Transfection and Seeding: Plate ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the EC₅₀ for Nrf2 activation.

Potential Signaling Pathways and Visualization

Based on its chemical structure and the known pharmacology of related compounds, this compound could potentially modulate several key signaling pathways.

4.1. Nrf2 Antioxidant Response Pathway

Phenothiazines have been identified as non-electrophilic activators of the Nrf2 pathway[9][10]. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

Nrf2_Pathway Phenothiazine Phenothiazine, 10-acetyl-, 5-oxide Keap1 Keap1 Phenothiazine->Keap1 Inhibits Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Binds and promotes degradation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocation Ub Ubiquitination & Degradation Nrf2_cyto->Ub ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Phenothiazine Phenothiazine, 10-acetyl-, 5-oxide Phenothiazine->Raf Potential Inhibition

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Oxidized Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, from materials science to pharmacology. Their rich redox chemistry and intriguing photophysical properties make them versatile building blocks for organic electronics, sensors, and photodynamic therapy. This technical guide provides a comprehensive overview of the photophysical and electrochemical characteristics of oxidized phenothiazines, with a focus on their radical cations and sulfoxides. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these fascinating molecules.

Phenothiazine and its derivatives can be readily oxidized, typically through a reversible one-electron process, to form stable radical cations.[1][2] This initial oxidation often occurs at the sulfur atom.[3] Further oxidation can lead to the formation of a dication and subsequently sulfoxides and sulfones.[3] The stability and properties of these oxidized species are highly dependent on the substituents on the phenothiazine core and the surrounding chemical environment.

Electrochemical Properties

The electrochemical behavior of phenothiazines is most commonly investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and the stability of the oxidized species.

Redox Potentials

The oxidation of phenothiazines is a key aspect of their chemistry. The first oxidation potential (Eox) is a measure of the ease with which the molecule loses an electron to form a radical cation. This potential can be tuned by introducing electron-donating or electron-withdrawing groups onto the phenothiazine ring system.[4] Extending the π-conjugation of the phenothiazine core can also influence the redox properties.[2][5]

Below is a summary of the first oxidation potentials for a selection of phenothiazine derivatives.

CompoundEox (V vs. SCE)SolventSupporting ElectrolyteReference
10-phenyl-10H-phenothiazine (PTZ)0.70CH3CN-[6]
PTZ-Per0.69CH3CN-[6]
PTZ-DPA0.69CH3CN-[6]
PTZ-ACN0.69CH3CN-[6]
Extended Phenothiazine 10.72CH2Cl20.1 M Bu4NPF6[7]
Extended Phenothiazine 20.82CH2Cl20.1 M Bu4NPF6[7]
Extended Phenothiazine 30.73CH2Cl20.1 M Bu4NPF6[7]
Extended Phenothiazine 40.77CH2Cl20.1 M Bu4NPF6[7]
Extended Phenothiazine 50.72CH2Cl20.1 M Bu4NPF6[7]

Note: Redox potentials can be reported against different reference electrodes (e.g., SCE, Fc/Fc+). Direct comparison should be made with caution.

Photophysical Properties

The oxidation of phenothiazines leads to significant changes in their absorption and emission properties. The formation of the radical cation introduces new electronic transitions, often in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.

Absorption Spectra

Phenothiazine radical cations are known for their intense and distinct absorption bands.[1][6] For instance, the 10-phenyl-10H-phenothiazine radical cation (PTZ+•) exhibits a strong absorption maximum around 514 nm.[6] The exact position and intensity of these absorption bands are influenced by the substitution pattern on the phenothiazine core and the solvent polarity.[8]

The following table summarizes the absorption maxima (λmax) and molar extinction coefficients (ε) for some neutral and oxidized phenothiazine derivatives.

CompoundFormλmax (nm)ε (M-1cm-1)SolventReference
PTZNeutral3212,600CH2Cl2[6]
PTZRadical Cation514-CH3CN[6]
PTZ-PerNeutral44736,600CH2Cl2[6]
PTZ-DPANeutral40013,700CH2Cl2[6]
PTZ-ACNNeutral41211,900CH2Cl2[6]
Extended Phenothiazine 1Neutral3684,467N,N-dimethylformamide[7]
Extended Phenothiazine 2Neutral3716,634N,N-dimethylformamide[7]
Extended Phenothiazine 3Neutral33941,867N,N-dimethylformamide[7]
Extended Phenothiazine 4Neutral34160,167N,N-dimethylformamide[7]
Extended Phenothiazine 5Neutral348108,333N,N-dimethylformamide[7]
N-Phenylphenothiazine derivative 4Neutral283167,000CH2Cl2[9]
Emission Properties

While the radical cations of phenothiazines are typically weakly emissive, their sulfoxide and sulfone derivatives can exhibit interesting fluorescence and phosphorescence properties.[10][11] The emission characteristics are highly sensitive to the nature and position of substituents on the phenothiazine ring. For example, the introduction of electron-withdrawing groups can significantly alter the fluorescence quantum yield.[10]

The table below presents emission data for a selection of oxidized phenothiazine derivatives.

Compoundλem (nm)Quantum Yield (ΦF)SolventReference
Extended Phenothiazine 1436<1%N,N-dimethylformamide[7]
Extended Phenothiazine 24187.22%N,N-dimethylformamide[7]
Extended Phenothiazine 350619.54%N,N-dimethylformamide[7]
Extended Phenothiazine 449411.59%N,N-dimethylformamide[7]
Extended Phenothiazine 550412.23%N,N-dimethylformamide[7]
JNU-S (a phenothiazine derivative)-52%Chloroform[10]
JNU-SO2 (sulfone of JNU-S)-6%Chloroform[10]
N-Phenylphenothiazine derivative 4456-CH2Cl2[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of the photophysical and electrochemical properties of oxidized phenothiazines.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the redox behavior of phenothiazines.

Objective: To determine the oxidation potentials and assess the reversibility of the redox processes.

Instrumentation:

  • Potentiostat/Galvanostat (e.g., Autolab)[3][12]

  • Three-electrode cell[3]

    • Working Electrode: Glassy carbon electrode (GCE)[3][12]

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl[3][13]

    • Counter (Auxiliary) Electrode: Platinum wire[3][12]

Reagents:

  • Phenothiazine derivative of interest (typically 1-5 mM)

  • Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), freshly distilled and deoxygenated.[2][12]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAPO4).[2][12]

  • Inert gas (Argon or Nitrogen) for deaeration.

Procedure:

  • Electrode Preparation: Polish the working electrode (GCE) with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.[14]

  • Solution Preparation: Dissolve the phenothiazine derivative and the supporting electrolyte in the solvent in a volumetric flask.

  • Deaeration: Purge the electrochemical cell containing the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Measurement:

    • Set the initial and final potentials to scan a range that encompasses the oxidation wave(s) of the phenothiazine.

    • Set the scan rate, typically starting at 100 mV/s.[13][14]

    • Record the cyclic voltammogram.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.[3]

UV-Vis-NIR Spectroscopy

This technique is used to measure the absorption spectra of both the neutral and oxidized forms of phenothiazines.

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

Instrumentation:

  • UV-Vis-NIR Spectrophotometer (e.g., Shimadzu UV-1800)[6]

Reagents:

  • Phenothiazine derivative of interest.

  • Spectroscopic grade solvent (e.g., CH2Cl2, CH3CN).

  • Oxidizing agent (for generating the radical cation in situ), such as tris(4-bromophenyl)aminium hexachloroantimonate (magic blue) or by electrochemical oxidation.

Procedure:

  • Neutral Species:

    • Prepare a solution of the neutral phenothiazine derivative of a known concentration in the chosen solvent.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-1100 nm).

  • Oxidized Species (Radical Cation):

    • Chemical Oxidation: To a solution of the neutral compound, add a stoichiometric amount of a suitable chemical oxidant. Record the absorption spectrum of the resulting colored solution.

    • Spectroelectrochemistry: Use a specialized spectroelectrochemical cell that allows for in situ electrochemical generation of the oxidized species while simultaneously recording the absorption spectrum. Apply a potential sufficient to oxidize the phenothiazine and monitor the spectral changes.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to study the emission properties of oxidized phenothiazines, particularly the sulfoxide and sulfone derivatives.

Objective: To determine the emission maxima (λem) and fluorescence quantum yields (ΦF).

Instrumentation:

  • Fluorometer

Reagents:

  • Fluorescent phenothiazine derivative.

  • Spectroscopic grade solvent.

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4).

Procedure:

  • Emission Spectrum:

    • Prepare a dilute solution of the sample to avoid inner filter effects.

    • Excite the sample at a wavelength where it absorbs strongly.

    • Record the emission spectrum over a suitable wavelength range.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of both the sample and a quantum yield standard at the excitation wavelength (should be below 0.1).

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizations

Oxidation Pathway of Phenothiazine

G PTZ Phenothiazine (Neutral) PTZ_radical Phenothiazine Radical Cation (PTZ.+) PTZ->PTZ_radical -e- PTZ_dication Phenothiazine Dication (PTZ2+) PTZ_radical->PTZ_dication -e- Sulfoxide Phenothiazine Sulfoxide PTZ_dication->Sulfoxide +H2O, -2H+ Sulfone Phenothiazine Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Stepwise oxidation of the phenothiazine core.

General Experimental Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesize Phenothiazine Derivative Purification Purify by Column Chromatography/Recrystallization Synthesis->Purification CV Cyclic Voltammetry (Redox Potentials) Purification->CV UVVis UV-Vis-NIR Spectroscopy (Absorption Spectra) Purification->UVVis Fluorescence Fluorescence Spectroscopy (Emission Spectra) Purification->Fluorescence Analysis Correlate Structure with Photophysical and Electrochemical Properties CV->Analysis UVVis->Analysis Fluorescence->Analysis

Caption: Workflow for synthesis and characterization.

Phenothiazine Radical Cation in Electron Transfer

G PTZ PTZ PTZ_radical PTZ.+ PTZ->PTZ_radical Oxidation (-e-) Acceptor Acceptor PTZ->Acceptor hv Acceptor_radical Acceptor.- PTZ->Acceptor_radical Electron Transfer PTZ_radical->PTZ Reduction (+e-)

Caption: Role in photoinduced electron transfer.

References

Methodological & Application

Application Notes and Protocols for the Detection of 10-acetylphenothiazine-5-oxide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a framework for the analytical detection of 10-acetylphenothiazine-5-oxide, a derivative of phenothiazine. The protocols are based on established methods for the analysis of related phenothiazine compounds and their metabolites, due to a lack of specific validated methods for this particular analyte in the available literature.

Physico-chemical Properties

A summary of the key physical and chemical properties of 10-acetylphenothiazine-5-oxide is presented in Table 1. This information is crucial for method development, including the selection of appropriate solvents and analytical techniques.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂S[1][2]
Molecular Weight 257.31 g/mol [1][2]
CAS Number 1217-37-4[1][2][3]
IUPAC Name 1-(5-oxido-10H-phenothiazin-10-yl)ethanone[1]
Crystal System Monoclinic[4]
Melting Point Not explicitly stated, but single crystals were obtained from an ethanol solution.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of pharmaceutical compounds and their metabolites.[5][6] Based on methods for similar phenothiazine S-oxides, a reverse-phase HPLC method with UV detection is proposed for the analysis of 10-acetylphenothiazine-5-oxide.[5][6][7]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • 10-acetylphenothiazine-5-oxide reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase and Standards

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution: Accurately weigh and dissolve the 10-acetylphenothiazine-5-oxide reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution can be optimized. A starting point could be a gradient from 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of 10-acetylphenothiazine-5-oxide (a starting point could be in the range of 254 nm or 280 nm, common for aromatic compounds).

4. Sample Preparation

  • Dissolve the sample containing 10-acetylphenothiazine-5-oxide in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis

  • Inject the prepared standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peak corresponding to 10-acetylphenothiazine-5-oxide by comparing the retention time with that of the reference standard.

  • Quantify the amount of 10-acetylphenothiazine-5-oxide in the sample using the calibration curve.

Workflow Diagram for HPLC Analysis

HPLC_Workflow prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_standards hplc_system->inject_sample data_acquisition Data Acquisition (Chromatogram) inject_standards->data_acquisition calibration Generate Calibration Curve analysis Peak Identification & Quantification calibration->analysis inject_sample->data_acquisition data_acquisition->calibration Standard Data data_acquisition->analysis Sample Data result Report Results analysis->result LCMS_Workflow sample_prep Sample Preparation (Extraction, Dilution, Filtration) lc_separation Liquid Chromatography (Reverse-Phase C18) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis Mass Analysis (e.g., TOF, Quadrupole) ionization->mass_analysis detection Ion Detection mass_analysis->detection data_processing Data Processing & Analysis detection->data_processing Enzymatic_Inhibition Analyte 10-acetylphenothiazine-5-oxide Inhibited_Enzyme Inhibited AChE Analyte->Inhibited_Enzyme Enzyme Acetylcholinesterase (AChE) Product Product + Chromogen Enzyme->Product catalyzes Enzyme->Inhibited_Enzyme binds to Substrate Substrate (e.g., Acetylcholine) Substrate->Product Signal Colorimetric Signal Product->Signal generates Inhibited_Enzyme->Product inhibits catalysis

References

"HPLC-UV method for quantification of phenothiazine metabolites"

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method provides a robust and reliable approach for the quantification of phenothiazine metabolites, crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. This application note details a comprehensive protocol for the extraction and quantification of common phenothiazine metabolites from human plasma, including method validation parameters as per ICH guidelines.

Phenothiazine Metabolism

Phenothiazines undergo extensive metabolism in the body, primarily in the liver. The major metabolic pathways include oxidation of the sulfur atom in the phenothiazine ring to form sulfoxides, N-demethylation of the side chain, and aromatic hydroxylation followed by conjugation (e.g., with glucuronic acid).[1][2][3] The activity of cytochrome P450 enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, is central to these biotransformations.[2][3] Understanding these pathways is essential for interpreting drug efficacy and toxicity, as some metabolites may retain pharmacological activity.[1]

G cluster_0 Major Metabolic Pathways of Phenothiazines Parent Parent Phenothiazine (e.g., Chlorpromazine) Sulfoxide Phenothiazine Sulfoxide (Metabolite) Parent->Sulfoxide Sulfoxidation (CYP1A2, CYP3A4) Desmethyl N-Desmethylphenothiazine (Metabolite) Parent->Desmethyl N-Demethylation (CYP1A2, CYP2C19) Hydroxylated 7-Hydroxyphenothiazine (Metabolite) Parent->Hydroxylated Hydroxylation Conjugate Glucuronide Conjugate Hydroxylated->Conjugate Conjugation Imine Electrophilic Iminoquinone (Reactive Intermediate) Hydroxylated->Imine P450-catalyzed Oxidation

Caption: Major metabolic pathways of phenothiazine drugs.

Experimental Protocols

This section provides a detailed methodology for the quantification of phenothiazine metabolites in human plasma using HPLC with UV detection.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered).

  • Reagents: Ammonium acetate, Phosphate buffer, Sodium hydroxide.

  • Standards: Reference standards of the parent phenothiazine and its primary metabolites.

  • Sample Matrix: Drug-free human plasma.

  • Equipment: HPLC system with UV detector, analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., C18 or cyanopropyl).[4]

Sample Preparation: Solid-Phase Extraction (SPE)

A clean-up procedure using SPE is recommended to remove plasma proteins and other interfering substances, yielding high recovery rates.[4]

  • Cartridge Conditioning: Condition a cyanopropyl SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.[4]

  • Sample Loading: To 1 mL of human plasma, add the internal standard. Vortex mix for 30 seconds. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove hydrophilic impurities.

  • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase. The sample is now ready for injection into the HPLC system.

Alternative: Liquid-Liquid Extraction (LLE) can also be used. This involves adding a base (e.g., NaOH) and an organic solvent (e.g., dichloromethane) to the plasma sample, vortexing, centrifuging, and then evaporating the organic layer.[5]

HPLC-UV System and Conditions

The following table summarizes typical chromatographic conditions. These should be optimized for the specific analytes of interest.

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent with UV-Vis Detector
Column Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Ammonium Acetate buffer (pH 5.0) (e.g., 15:85 v/v)[6]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL[6]
UV Wavelength 254 nm[6]
Column Temp. Ambient or controlled at 25°C
Run Time Approximately 15 minutes (adjust as needed for analyte separation)[6]
Preparation of Standards and Calibration Curve
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of each reference standard (parent drug and metabolites) in methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solutions with the mobile phase to prepare working standards at concentrations ranging from 0.1 to 25 µg/mL.[6]

  • Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration. The curve should demonstrate linearity with a correlation coefficient (r²) ≥ 0.99.[6][7]

Method Validation Protocol (ICH Guidelines)

The analytical method must be validated to ensure it is suitable for its intended purpose.[8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks from blank plasma at the retention times of the analytes.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations should be used to establish the linear range.[9][10]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking drug-free plasma with known concentrations of the analytes (low, medium, and high) and calculating the percent recovery.[9]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analyzing replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analyzing replicate samples on different days or with different analysts/equipment.[9] Results are expressed as the relative standard deviation (%RSD), which should typically be below 15%.[6][9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte that can be detected.[6]

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), indicating its reliability during normal usage.[11]

Quantitative Data Summary

The following table presents example validation data synthesized from published HPLC methods for phenothiazine analysis.

ParameterExample ValueReference
Linearity Range 0.1 - 25 µg/mL[6]
Correlation Coeff. (r²) > 0.99[6]
LOD 0.1 µg/mL (S/N > 3)[6]
LOQ 0.25 µg/mL (S/N > 10)[6]
Accuracy (% Recovery) 91 - 95%[4][12]
Precision (% RSD) Intra-day: < 6%, Inter-day: < 14%[6]

Experimental Workflow

The entire process from sample receipt to final data analysis is outlined in the workflow diagram below.

G cluster_workflow HPLC-UV Analysis Workflow A 1. Plasma Sample Collection & Internal Standard Spiking B 2. Sample Preparation (Solid-Phase Extraction) A->B C Condition -> Load -> Wash -> Elute B->C D 3. Evaporation & Reconstitution in Mobile Phase B->D E 4. HPLC-UV Analysis (Inject Sample) D->E F 5. Data Acquisition (Chromatogram Generation) E->F G 6. Quantification (Using Calibration Curve) F->G H 7. Data Review & Reporting G->H

Caption: Workflow for phenothiazine metabolite quantification.

This application note provides a comprehensive framework for developing and validating an HPLC-UV method for the quantification of phenothiazine metabolites. By following these protocols, researchers can achieve accurate and reproducible results essential for drug development and clinical research.

References

Application Notes and Protocols for the Electrochemical Synthesis of Phenothiazine S-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenothiazine and its derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, most notably as antipsychotic drugs.[1] The biological activity of these compounds is often influenced by their metabolism, with S-oxidation being a primary metabolic pathway.[1][2] The resulting phenothiazine S-oxides can exhibit their own distinct pharmacological and toxicological profiles. Traditional chemical oxidation methods for preparing these metabolites often require harsh reagents and can lack selectivity. Electrochemical synthesis offers a green, efficient, and highly controllable alternative for the selective oxidation of phenothiazines to their corresponding S-oxides.[3][4] This document provides detailed application notes and protocols for the electrochemical synthesis of phenothiazine S-oxides, summarizing key data and methodologies from the literature.

Core Principles of Electrochemical Synthesis

The electrochemical oxidation of phenothiazines typically proceeds through a stepwise mechanism involving the formation of a cation radical intermediate.[5][6][7] In the presence of water, this cation radical can react to form the corresponding sulfoxide. Further oxidation can lead to the formation of the S,S-dioxide.[1] The selectivity towards the S-oxide can be controlled by careful selection of the applied potential or current, solvent system, and other reaction conditions.[1]

Data Presentation

Table 1: Electrochemical Oxidation Potentials of Selected Phenothiazine Derivatives
CompoundAnodic Peak Potential (Epa1 vs. Fc/Fc+)Anodic Peak Potential (Epa2 vs. Fc/Fc+)Solvent/Electrolyte SystemNotesReference
2-Chlorophenothiazine (2CPTZ)376 mV756 mVAcetonitrile / TBAPF6The first oxidation is a reversible one-electron process.[1][2]
Chlorpromazine (CPZ)595 mV765 mVAcetonitrile / TBAPF6The first oxidation corresponds to the formation of the cation radical (CPZ•+).[1][2]
Thioridazine~0.55-0.75 V-pH 2 phosphate bufferReversible, diffusion-controlled oxidation.[8][9]
Propericiazine~0.55-0.75 V-0.1M HClO4Reversible, diffusion-controlled oxidation.[8][9]
Table 2: Product Distribution in the Electrochemical Synthesis of Chlorpromazine Metabolites
Constant CurrentApplied VoltageConversion of CPZ (%)CPZ-SO : CPZ-SO2 Ratio
1.0 mA3.86 VHigh11 : 1
1.5 mA---
2.0 mA---
2.5 mA---
3.0 mA---

Data extracted from studies on the electrosynthesis of CPZ metabolites. The highest selectivity for CPZ-SO was achieved at a constant current of 1.0 mA.[1]

Experimental Protocols

Protocol 1: General Procedure for Cyclic Voltammetry Analysis of Phenothiazine Derivatives

This protocol outlines the steps to determine the oxidation potential of a phenothiazine derivative, which is crucial for designing the preparative scale electrolysis.

1. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Counter Electrode (e.g., Platinum wire or gauze)

  • Reference Electrode (e.g., Ag/AgCl)

  • Phenothiazine derivative

  • Solvent (e.g., Acetonitrile)

  • Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF6)

  • Inert gas (e.g., Nitrogen or Argon)

2. Procedure:

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen solvent (e.g., acetonitrile).

  • Dissolve the phenothiazine derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peaks (e.g., +2.0 V) and then back to the initial potential. A typical scan rate is 100 mV/s.

  • Record the cyclic voltammogram and identify the anodic peak potentials corresponding to the oxidation of the phenothiazine derivative.

Protocol 2: Preparative Scale Electrochemical Synthesis of Phenothiazine S-Oxides

This protocol describes the bulk electrolysis of a phenothiazine derivative to synthesize the corresponding S-oxide on a multi-milligram scale.[1]

1. Materials and Equipment:

  • Potentiostat/Galvanostat capable of controlled potential or constant current electrolysis

  • Divided or undivided electrochemical cell

  • Working Electrode with a large surface area (e.g., Reticulated vitreous carbon, platinum gauze)

  • Counter Electrode (e.g., Platinum gauze)

  • Reference Electrode (e.g., Ag/AgCl)

  • Phenothiazine derivative

  • Solvent (e.g., Acetonitrile with a controlled amount of water)

  • Supporting Electrolyte (e.g., TBAPF6)

  • Magnetic stirrer and stir bar

  • Inert gas supply

  • Equipment for product purification (e.g., Flash chromatography system)

2. Procedure:

  • Prepare the electrolyte solution as described in Protocol 1. The presence of a controlled amount of water is often necessary for the formation of the S-oxide.

  • Dissolve the phenothiazine derivative in the electrolyte solution.

  • Assemble the electrochemical cell. For preparative scale synthesis, a larger volume cell is used.

  • Deoxygenate the solution and maintain an inert atmosphere.

  • Perform bulk electrolysis at a constant potential slightly more positive than the first anodic peak potential (Epa1) determined by cyclic voltammetry, or at a constant current that provides the best selectivity for the S-oxide.[1]

  • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Continue the electrolysis until the starting material is consumed or the desired conversion is reached.

  • Upon completion, work up the reaction mixture. This may involve removing the solvent under reduced pressure.

  • The supporting electrolyte can often be removed by recrystallization.[1]

  • Purify the crude product containing the phenothiazine S-oxide using flash chromatography.[1]

  • Characterize the purified product using analytical techniques such as NMR, MS, and IR spectroscopy.[1][5]

Visualizations

Reaction Mechanism

G P Phenothiazine (PTZ) PC Phenothiazine Cation Radical (PTZ•+) P->PC -e- PD Phenothiazine Dication (PTZ2+) PC->PD -e- H2O H2O PC->H2O PSO Phenothiazine S-Oxide H2O->PSO H 2H+ PSO->H - 2H+ - e-

Caption: Proposed mechanism for the electrochemical synthesis of phenothiazine S-oxide.

Experimental Workflow

G start Start: Phenothiazine Derivative cv Cyclic Voltammetry (Determine Oxidation Potential) start->cv electrolysis Preparative Scale Electrolysis (Constant Potential or Current) cv->electrolysis monitoring Reaction Monitoring (TLC/HPLC) electrolysis->monitoring monitoring->electrolysis Continue workup Reaction Workup (Solvent Removal) monitoring->workup Complete purification Purification (Flash Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End: Purified Phenothiazine S-Oxide characterization->end

Caption: General workflow for the electrochemical synthesis and analysis of phenothiazine S-oxides.

References

Application Notes and Protocols for Phenothiazine, 10-acetyl-, 5-oxide as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental evidence for the use of Phenothiazine, 10-acetyl-, 5-oxide as a specific chemical probe is limited in the current scientific literature. The following application notes and protocols are constructed based on the known chemical properties of this compound and the established biological activities of the broader class of phenothiazine derivatives, particularly phenothiazine sulfoxides. These should be considered as a starting point for research and may require significant optimization.

Introduction

This compound is a heterocyclic compound belonging to the phenothiazine class. The core structure of phenothiazine is present in numerous biologically active compounds, including antipsychotic and antihistaminic drugs. The introduction of an acetyl group at the 10-position and an oxide at the 5-position (the sulfur atom) modifies the electronic and steric properties of the parent molecule, potentially leading to unique biological activities and applications as a chemical probe.

Phenothiazine derivatives are known to interact with various biological targets, including dopamine receptors, calmodulin, and protein kinase C, and have shown potential in cancer chemoprevention. Furthermore, the phenothiazine scaffold has been utilized in the development of fluorescent probes for cellular imaging. While specific applications for this compound are not well-documented, its structure suggests potential utility in studying cellular stress responses, redox signaling, and as a scaffold for developing more specific probes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₂S--INVALID-LINK--
Molecular Weight 257.31 g/mol --INVALID-LINK--
Appearance SolidInferred from related compounds
Solubility Soluble in organic solvents like DMSO, DMF, and ethanol. Limited aqueous solubility.Inferred from related compounds
CAS Number 1217-37-4--INVALID-LINK--

Potential Applications as a Chemical Probe

Based on the activities of related phenothiazine compounds, this compound could be investigated for the following applications:

  • Investigating Oxidative Stress Pathways: The sulfoxide moiety may participate in redox reactions within the cellular environment, making it a candidate for studying oxidative stress.

  • Modulation of Calmodulin and Protein Kinase C Activity: Phenothiazines are known inhibitors of calmodulin and protein kinase C (PKC).[1] This compound could be used to probe the roles of these signaling proteins in various cellular processes.

  • Anticancer Research: Given the antiproliferative effects of many phenothiazine derivatives, this compound could be screened for its effects on cancer cell lines and used to investigate mechanisms of cell death.[2]

  • Scaffold for Fluorescent Probe Development: The phenothiazine core is a known fluorophore. Chemical modification of this compound could lead to the development of novel fluorescent probes for specific cellular targets or analytes.

Experimental Protocols

The following are hypothetical protocols based on common methodologies used for similar compounds. Significant optimization will be required.

General Handling and Storage
  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Assessing Cytotoxicity in a Cancer Cell Line (e.g., HeLa)

This protocol outlines a basic MTT assay to determine the cytotoxic effects of this compound.

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the 10 mM stock solution. The final concentrations may range from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%. Include a vehicle control (DMSO only).

  • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound.

  • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Protocol for Cellular Imaging (Hypothetical)

This protocol assumes that this compound possesses intrinsic fluorescent properties suitable for cellular imaging. The excitation and emission maxima would need to be determined experimentally.

Materials:

  • Cells of interest (e.g., HEK293) cultured on glass-bottom dishes

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Hoechst 33342 (for nuclear staining, optional)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Staining: Prepare a working solution of this compound in pre-warmed complete medium (e.g., 1-10 µM).

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with warm PBS.

  • Counterstaining (Optional): If desired, incubate the cells with Hoechst 33342 solution for 10 minutes for nuclear staining, followed by washing with PBS.

  • Imaging: Add fresh pre-warmed medium or PBS to the cells. Image the cells using a confocal microscope with the appropriate laser excitation and emission filter settings (to be determined).

Visualizations

Putative Signaling Pathway Inhibition

The following diagram illustrates the potential inhibitory effects of phenothiazine derivatives on key signaling pathways.

phenothiazine_pathway phenothiazine This compound dopamine_receptor Dopamine Receptor phenothiazine->dopamine_receptor Inhibits calmodulin Calmodulin (CaM) phenothiazine->calmodulin Inhibits pkc Protein Kinase C (PKC) phenothiazine->pkc Inhibits apoptosis Apoptosis phenothiazine->apoptosis Induces (potential) proliferation Cell Proliferation dopamine_receptor->proliferation calmodulin->proliferation pkc->proliferation cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound incubate Incubate for 48h treat_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

Application of Oxidized Phenothiazines in Organic Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of oxidized phenothiazines in various organic electronic devices. Phenothiazine derivatives, particularly in their oxidized forms (phenothiazine-5-oxide and phenothiazine-5,5-dioxide), have garnered significant attention due to their unique photophysical and electrochemical properties, making them promising materials for next-generation electronics.[1]

Application Notes

Organic Light-Emitting Diodes (OLEDs)

Oxidized phenothiazines are versatile materials for OLEDs, where they can function as host materials for phosphorescent emitters, as thermally activated delayed fluorescence (TADF) emitters, and as hole transport materials.[2][3] The non-planar "butterfly" structure of the phenothiazine core helps to suppress intermolecular aggregation, which is beneficial for achieving high emission quantum yields in the solid state.[4] The introduction of sulfoxide or sulfone groups modulates the electronic properties, often leading to improved charge transport and device stability.

Key Advantages:

  • High Triplet Energy: Oxidized phenothiazines can possess high triplet energies, making them suitable hosts for a wide range of phosphorescent guest emitters, enabling efficient energy transfer.

  • Thermally Activated Delayed Fluorescence (TADF): Certain oxidized phenothiazine derivatives exhibit TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.

  • Good Film-Forming Properties: Their molecular structure allows for the formation of uniform amorphous films, which is crucial for fabricating high-performance OLED devices.

  • Tunable Emission: The emission color can be tuned from blue to red by modifying the chemical structure of the phenothiazine derivative.

Organic Photovoltaics (OPVs)

In the realm of organic solar cells, oxidized phenothiazine derivatives have been successfully employed as electron donor materials in the active layer of bulk heterojunction (BHJ) devices.[1][5] Their strong electron-donating nature, good hole mobility, and broad absorption spectra contribute to efficient light harvesting and charge generation.

Key Advantages:

  • Broad Absorption: Phenothiazine-based materials can be engineered to absorb a significant portion of the solar spectrum, leading to higher short-circuit current densities.

  • High Open-Circuit Voltage (Voc): The deep highest occupied molecular orbital (HOMO) energy levels of some oxidized phenothiazines can lead to high open-circuit voltages in OPV devices.

  • Morphology Control: The non-planar structure can influence the morphology of the donor-acceptor blend, which is critical for efficient exciton dissociation and charge transport.

  • Stability: The introduction of the sulfone group can enhance the oxidative stability of the material, contributing to longer device lifetimes.

Organic Batteries

Oxidized phenothiazines are emerging as promising active materials for the cathodes of organic batteries.[6][7][8] They can undergo reversible redox reactions, storing charge through the stable formation of radical cations and dications.[6][7] The ability to polymerize these molecules allows for the creation of insoluble and stable electrode materials.

Key Advantages:

  • High Redox Potential: Phenothiazine-based polymers can exhibit high and stable working potentials, leading to batteries with higher energy densities.[9]

  • Reversible Redox Chemistry: They can undergo multiple, reversible one-electron oxidation processes, allowing for high specific capacities.[6][7]

  • High Capacity: By enabling two-electron transfer, high specific capacities can be achieved.

  • Design Flexibility: The electrochemical properties can be tuned through chemical modification of the phenothiazine core and the polymer backbone.[6][7]

Quantitative Data Presentation

The following tables summarize the performance of various organic electronic devices incorporating oxidized phenothiazine derivatives.

Table 1: Performance of Oxidized Phenothiazine-Based OLEDs

Phenothiazine DerivativeDevice StructureMax. Luminance (cd/m²)External Quantum Efficiency (EQE) (%)Emission ColorReference
Poly(3, 7-N-octyl phenothiozinyl cyanoterephthalylidene) (PQP)ITO/PQP/Mg:Ag~60-Red[10]
Poly(3, 7-N-octyl phenothiozinyl cyanoisophthalylidene) (PQM)ITO/PQM/Mg:Ag150-Orange[10]
Phenothiazine Sulfone DerivativeITO/HTL/Phenothiazine Sulfone Emitter/ETL/LiF/Al-4.2Yellow[ResearchGate]

Table 2: Performance of Oxidized Phenothiazine-Based OPVs

Phenothiazine DonorAcceptorDevice ArchitecturePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
4-phenothiazin-10-yl-anisole (APS) as HTL-Inverted3.56---[5]
Phenothiazine-based dye with thiophenylene linker-DSSC6.220.6914.4263

Table 3: Performance of Oxidized Phenothiazine-Based Organic Batteries

Phenothiazine PolymerElectrode TypeSpecific Capacity (mAh/g)Voltage vs. Li/Li⁺ (V)Cycle StabilityReference
Poly(3-vinyl-N-methylphenothiazine)Cathode112 (theoretical)~3.5-[6][7]
Phenothiazine-based Covalent Triazine FrameworkCathode297 @ 0.4 A/g--[9]
N-aryl substituted phenothiazine-based copolymerCathode142.5-87% after 500 cycles[11]

Experimental Protocols

Synthesis of a Representative Oxidized Phenothiazine: 10H-Phenothiazine 5,5-dioxide

This protocol describes the oxidation of 10H-phenothiazine to its corresponding sulfone.

Materials:

  • 10H-phenothiazine

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 10H-phenothiazine in glacial acetic acid in a round-bottom flask.

  • Slowly add an excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so maintain the temperature below 50°C using an ice bath if necessary.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Heat the reaction mixture to 80-90°C for 1-2 hours to ensure complete oxidation.

  • Cool the mixture to room temperature and pour it into a large volume of cold deionized water.

  • A white precipitate of 10H-phenothiazine 5,5-dioxide will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 10H-phenothiazine 5,5-dioxide as white crystals.

  • Dry the product in a vacuum oven at 60°C.

Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a simple solution-processed OLED using a phenothiazine-based emissive layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Phenothiazine-based emissive polymer dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene)

  • Electron Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)

  • Low work function metal for cathode (e.g., Calcium, Barium)

  • Aluminum for capping layer

  • Solvents for cleaning (acetone, isopropanol)

  • Deionized water

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates by sequentially sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate. A typical spin-coating parameter is 4000 rpm for 60 seconds to achieve a film thickness of 30-40 nm.[12]

    • Anneal the PEDOT:PSS film at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox or on a hotplate in air.[12]

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the phenothiazine-based emissive polymer in a suitable solvent (e.g., 10 mg/mL in toluene).

    • Inside a nitrogen-filled glovebox, spin-coat the emissive layer solution onto the PEDOT:PSS layer. Typical spin-coating parameters are 2000-4000 rpm for 60 seconds. The exact speed will depend on the desired film thickness and solution viscosity.

    • Anneal the EML film at a temperature appropriate for the specific polymer (typically 80-120°C) for 10-20 minutes to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit the ETL (e.g., TPBi, 20-40 nm), a low work function metal (e.g., Ca, 5-10 nm), and a protective aluminum layer (100 nm) sequentially without breaking the vacuum. The deposition rate should be controlled, typically 0.1-0.2 nm/s for the organic and low work function metal layers and 1-2 nm/s for the aluminum layer.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the device from oxygen and moisture.

Fabrication of a BHJ Organic Solar Cell

This protocol describes the fabrication of a conventional architecture BHJ solar cell using a phenothiazine-based donor polymer.

Materials:

  • Patterned ITO coated glass substrates

  • PEDOT:PSS solution

  • Phenothiazine-based donor polymer

  • Fullerene or non-fullerene acceptor (e.g., PC₇₁BM, ITIC)

  • Organic solvent for the active layer (e.g., chlorobenzene, dichlorobenzene)

  • Electron Transport Layer (ETL) material (e.g., Ca, Ba, or an organic ETL)

  • Aluminum for the top electrode

Procedure:

  • Substrate Cleaning and HIL Deposition: Follow steps 1 and 2 from the OLED fabrication protocol.

  • Active Layer Deposition:

    • Prepare a blend solution of the phenothiazine donor polymer and the acceptor in a common solvent. The weight ratio of donor to acceptor and the total concentration need to be optimized for the specific material system (e.g., 1:1.2 ratio at 20 mg/mL total concentration).

    • Inside a nitrogen-filled glovebox, spin-coat the active layer blend solution onto the PEDOT:PSS layer. Spin-coating speeds of 1000-3000 rpm are typically used.[13]

    • Anneal the active layer film. The annealing temperature and time are critical for optimizing the morphology and should be determined experimentally (e.g., 110°C for 10 minutes).

  • Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Deposit the ETL (if used) and the top metal electrode (e.g., 100 nm of Aluminum).

  • Device Annealing (optional):

    • In some cases, a final post-fabrication annealing step may be performed to further improve device performance.

Assembly and Testing of an Organic Battery

This protocol outlines the assembly of a coin cell for testing a phenothiazine-based cathode material.

Materials:

  • Phenothiazine-based active polymer

  • Conductive carbon (e.g., Super P, carbon nanotubes)[8]

  • Binder (e.g., PVDF - polyvinylidene fluoride)

  • Solvent for slurry (e.g., NMP - N-Methyl-2-pyrrolidone)

  • Aluminum foil (current collector)

  • Lithium metal foil (anode and reference electrode)

  • Separator (e.g., Celgard)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)

  • Coin cell components (casings, spacers, springs)

Procedure:

  • Cathode Slurry Preparation:

    • Prepare a slurry by mixing the phenothiazine-based active polymer, conductive carbon, and PVDF binder in NMP. A typical weight ratio is 60:30:10 (active material:carbon:binder).

    • Stir the mixture overnight to ensure homogeneity.

  • Electrode Casting:

    • Cast the slurry onto a piece of aluminum foil using a doctor blade to achieve a uniform thickness.

    • Dry the coated foil in a vacuum oven at 80-120°C for several hours to remove the NMP.

  • Electrode Punching:

    • Punch out circular electrodes of the desired diameter from the dried cathode sheet.

  • Coin Cell Assembly:

    • Inside an argon-filled glovebox, assemble a 2032-type coin cell in the following order:

      • Negative casing

      • Lithium metal anode

      • Separator

      • A few drops of electrolyte to wet the separator

      • Phenothiazine-based cathode

      • Spacer

      • Spring

      • Positive casing

    • Crimp the coin cell to ensure it is properly sealed.

  • Electrochemical Testing:

    • Let the cell rest for a few hours to allow for complete wetting of the electrodes by the electrolyte.

    • Perform electrochemical tests such as cyclic voltammetry and galvanostatic charge-discharge cycling using a battery testing system.

Mandatory Visualizations

Synthesis_of_Oxidized_Phenothiazine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 10H-Phenothiazine 10H-Phenothiazine Mixing Mixing and Stirring 10H-Phenothiazine->Mixing Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Mixing Solvent Solvent (e.g., Acetic Acid) Solvent->Mixing Heating Heating (Optional) Mixing->Heating Precipitation Precipitation in Water Heating->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Oxidized_Phenothiazine Oxidized Phenothiazine (e.g., 10H-Phenothiazine 5,5-dioxide) Recrystallization->Oxidized_Phenothiazine

Caption: Synthesis of Oxidized Phenothiazine.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_evaporation Cathode Deposition (Vacuum Evaporation) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) HIL_Deposition Spin-coat Hole Injection Layer (e.g., PEDOT:PSS) ITO_Cleaning->HIL_Deposition HIL_Annealing Anneal HIL HIL_Deposition->HIL_Annealing EML_Deposition Spin-coat Emissive Layer (Oxidized Phenothiazine) HIL_Annealing->EML_Deposition EML_Annealing Anneal EML EML_Deposition->EML_Annealing ETL_Deposition Deposit Electron Transport Layer (e.g., TPBi) EML_Annealing->ETL_Deposition Cathode_Deposition Deposit Cathode (e.g., Ca/Al) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: OLED Fabrication Workflow.

Logical_Relationship_Phenothiazine_Properties Phenothiazine_Core Phenothiazine Core (Non-planar, Electron-rich) Oxidation Oxidation (S -> S=O or SO₂) Phenothiazine_Core->Oxidation Oxidized_Phenothiazine Oxidized Phenothiazine Oxidation->Oxidized_Phenothiazine Tunable_Properties Tunable Electronic & Optical Properties Oxidized_Phenothiazine->Tunable_Properties OLEDs OLEDs Tunable_Properties->OLEDs OPVs OPVs Tunable_Properties->OPVs Batteries Batteries Tunable_Properties->Batteries

Caption: Properties of Oxidized Phenothiazines.

References

Application Notes and Protocols for the N-acetylation of Phenothiazine-5-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 10-acetyl-10H-phenothiazine 5-oxide, a derivative of the versatile phenothiazine scaffold. Phenothiazine and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities. This protocol outlines a two-step synthesis commencing with the oxidation of phenothiazine to phenothiazine-5-oxide, followed by its N-acetylation.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in this protocol.

Table 1: Properties of Starting Materials

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
PhenothiazineC₁₂H₉NS199.27185
Hydrogen Peroxide (30% aq.)H₂O₂34.01-
Acetic Acid (Glacial)C₂H₄O₂60.0516.6
Acetic AnhydrideC₄H₆O₃102.09-73
PyridineC₅H₅N79.10-41.6

Table 2: Properties of Intermediates and Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Phenothiazine-5-oxideC₁₂H₉NOS215.27>175 (dec.)[1]
10-Acetyl-10H-phenothiazine 5-oxideC₁₄H₁₁NO₂S257.31Not available

Table 3: Spectroscopic Data for 10-Acetyl-10H-phenothiazine 5-oxide

SpectroscopyData
IR (KBr, cm⁻¹) Key peaks expected for C=O stretch (amide) and S=O stretch.
¹H NMR Signals corresponding to aromatic protons and the acetyl methyl protons.
¹³C NMR Signals for aromatic carbons, the acetyl carbonyl carbon, and the acetyl methyl carbon.
Mass Spec (m/z) Top Peak: 198, 2nd Highest: 199[2]

Experimental Protocols

This protocol is divided into two main experimental procedures: the synthesis of the intermediate, phenothiazine-5-oxide, and the final N-acetylation to yield 10-acetyl-10H-phenothiazine 5-oxide.

Part 1: Synthesis of Phenothiazine-5-oxide

This procedure describes the oxidation of phenothiazine to phenothiazine-5-oxide using hydrogen peroxide in an acidic medium.

Materials:

  • Phenothiazine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide solution

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenothiazine (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of deionized water to remove any remaining acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure phenothiazine-5-oxide.

  • Dry the purified product under vacuum.

Part 2: N-acetylation of Phenothiazine-5-oxide

This procedure details the N-acetylation of phenothiazine-5-oxide using acetic anhydride in pyridine.

Materials:

  • Phenothiazine-5-oxide

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve phenothiazine-5-oxide (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Cool the solution to 0°C using an ice bath.[3]

  • Slowly add acetic anhydride (1.5-2.0 equivalents) to the cooled solution while stirring.[3]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[3]

  • Quench the reaction by the addition of methanol.

  • Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4]

  • Dissolve the residue in dichloromethane or ethyl acetate.[3]

  • Wash the organic layer sequentially with 1 M HCl, deionized water, saturated aqueous NaHCO₃ solution, and finally with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude 10-acetyl-10H-phenothiazine 5-oxide by silica gel column chromatography if necessary.

Visualizations

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

chemical_reaction Phenothiazine Phenothiazine Phenothiazine_oxide Phenothiazine-5-oxide Phenothiazine->Phenothiazine_oxide H₂O₂ / Acetic Acid N_acetyl_phenothiazine_oxide 10-Acetyl-10H-phenothiazine 5-oxide Phenothiazine_oxide->N_acetyl_phenothiazine_oxide Acetic Anhydride / Pyridine experimental_workflow cluster_part1 Part 1: Synthesis of Phenothiazine-5-oxide cluster_part2 Part 2: N-acetylation start1 Dissolve Phenothiazine in Acetic Acid add_h2o2 Add H₂O₂ start1->add_h2o2 reflux Reflux add_h2o2->reflux precipitate Precipitate in Water reflux->precipitate filter_wash1 Filter and Wash precipitate->filter_wash1 recrystallize Recrystallize from Ethanol filter_wash1->recrystallize dry1 Dry Product recrystallize->dry1 start2 Dissolve Phenothiazine-5-oxide in Pyridine dry1->start2 Use in Part 2 add_ac2o Add Acetic Anhydride at 0°C start2->add_ac2o react Stir at Room Temperature add_ac2o->react quench Quench with Methanol react->quench evaporate Evaporate and Co-evaporate quench->evaporate workup Aqueous Workup evaporate->workup dry2 Dry and Purify workup->dry2

References

Application Notes and Protocols: Phenothiazine, 10-acetyl-, 5-oxide in Luminescent Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenothiazine, 10-acetyl-, 5-oxide and related oxidized phenothiazine derivatives in the development of advanced luminescent materials. This document includes a summary of their photophysical properties, detailed experimental protocols for their synthesis and application in organic light-emitting diodes (OLEDs), and diagrams illustrating the underlying scientific principles and experimental workflows.

Introduction

Phenothiazine and its derivatives are a well-established class of heterocyclic compounds that have found widespread applications in pharmaceuticals and materials science.[1] The oxidation of the sulfur atom in the phenothiazine core to a sulfoxide (S=O) or a sulfone (SO₂) significantly alters the electronic and photophysical properties of the molecule. These oxidized phenothiazine chromophores have garnered considerable attention for their excellent photoluminescence, including high phosphorescence quantum yields, enhanced stability, and long emission lifetimes, particularly in the solid state.[2] These properties make them highly promising candidates for a variety of optoelectronic applications, such as OLEDs, chemical sensors, bioimaging agents, and data storage.[2][3]

Specifically, this compound, a derivative featuring an acetyl group at the 10-position and a sulfoxide group at the 5-position, is of interest for its potential luminescent characteristics. The non-planar, butterfly-like structure of the phenothiazine core helps to suppress intermolecular aggregation and the associated quenching of luminescence, a common issue with many organic luminophores.[4]

Photophysical Properties

Oxidized phenothiazine derivatives are known to exhibit intriguing photophysical phenomena such as Aggregation-Induced Emission (AIE) and Room-Temperature Phosphorescence (RTP). In the AIE phenomenon, the molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. This is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While specific quantitative photophysical data for this compound is not extensively reported in the literature, the general properties of phenothiazine 5-oxide derivatives provide a strong indication of its potential performance. The introduction of the acetyl group can further influence the electronic properties and intermolecular interactions, potentially tuning the emission characteristics.

For comparison, a summary of representative photophysical data for related phenothiazine derivatives is presented below.

Table 1: Photophysical Properties of Selected Phenothiazine Derivatives

CompoundEmission Max (λem, nm)Photoluminescence Quantum Yield (ΦPL, %)Emission Lifetime (τ, µs)Solvent/StateReference
Phenothiazine-S,S-dioxide derivative488 (blue)15.21-Solid State[5]
Phenothiazine-S-oxide derivative520 (green)24.1-Solid State[5]
Polymer with Phenothiazine-5-oxide574-589--Solid State[6]
Polymer PQP664 (red)--In Device[3]
Polymer PQM608 (orange)--In Device[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general oxidation of N-substituted phenothiazines.

Materials:

  • 10-acetyl-phenothiazine

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10-acetyl-phenothiazine in glacial acetic acid.

  • Oxidation: While stirring, slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with deionized water and then with a small amount of cold methanol to remove impurities.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The crystal structure can be analyzed using X-ray diffraction.[7]

Protocol 2: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol describes a general procedure for fabricating a multi-layer OLED using a phenothiazine derivative as the emissive layer. This can be adapted for this compound.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • This compound (or other emissive phenothiazine derivative)

  • Host material (e.g., CBP, TCTA)

  • Electron-transporting material (ETM) (e.g., TPBi, Alq₃)

  • Solvents (e.g., chlorobenzene, toluene)

  • Low work function metal for cathode (e.g., Calcium, Aluminum)

  • Spin coater

  • Vacuum thermal evaporator

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with oxygen plasma to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition: In a glovebox, spin-coat a thin layer of PEDOT:PSS solution onto the cleaned ITO substrate. Anneal the substrate at a specified temperature (e.g., 120 °C) to remove the solvent.

  • Emissive Layer (EML) Preparation: Prepare a solution of the emissive material (this compound) and a host material in a suitable organic solvent. The concentration and host-dopant ratio should be optimized.

  • EML Deposition: Spin-coat the emissive layer solution onto the PEDOT:PSS layer. Anneal the substrate to remove the solvent.

  • Electron-Transporting Layer (ETL) and Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit a layer of the electron-transporting material, followed by the cathode metal layers (e.g., Ca then Al) through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

  • Characterization: The fabricated OLED should be characterized for its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Reactant1 10-acetyl-phenothiazine Dissolution Dissolution in Acetic Acid Reactant1->Dissolution Reactant2 Hydrogen Peroxide (30%) Oxidation Slow Addition of H₂O₂ Reactant2->Oxidation Reactant3 Glacial Acetic Acid Reactant3->Dissolution Dissolution->Oxidation Reflux Reflux for 2-4 hours Oxidation->Reflux Precipitation Precipitation in Cold Water Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water & Methanol Filtration->Washing Drying Drying in Vacuum Oven Washing->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

AIE_Mechanism Proposed Mechanism of Aggregation-Induced Emission (AIE) cluster_solution In Dilute Solution cluster_aggregate In Aggregate/Solid State Molecule_Sol Molecule in Solution Excitation_Sol Photoexcitation Molecule_Sol->Excitation_Sol Rotation Intramolecular Rotation/Vibration Excitation_Sol->Rotation NonRad_Decay Non-Radiative Decay (Heat) Rotation->NonRad_Decay Weak_Emission Weak or No Emission NonRad_Decay->Weak_Emission Molecule_Agg Molecule in Aggregate Excitation_Agg Photoexcitation Molecule_Agg->Excitation_Agg Restricted_Rotation Restricted Intramolecular Rotation Excitation_Agg->Restricted_Rotation Rad_Decay Radiative Decay Restricted_Rotation->Rad_Decay Strong_Emission Strong Emission (AIE) Rad_Decay->Strong_Emission

Caption: Proposed mechanism of Aggregation-Induced Emission (AIE).

OLED_Fabrication Solution-Processed OLED Fabrication Workflow cluster_substrate Substrate Preparation cluster_spincoating Layer Deposition (Spin Coating) cluster_evaporation Layer Deposition (Thermal Evaporation) cluster_final Final Steps ITO_Substrate ITO-coated Glass Cleaning Substrate Cleaning (Ultrasonication) ITO_Substrate->Cleaning Plasma O₂ Plasma Treatment Cleaning->Plasma HIL PEDOT:PSS (HIL) Plasma->HIL EML Emissive Layer (Phenothiazine derivative) HIL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (e.g., Ca/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Device Final OLED Device Encapsulation->Device

Caption: Solution-processed OLED fabrication workflow.

References

Application Notes and Protocols: The Role of Phenothiazine S-Oxides in Neuroleptic Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenothiazine derivatives are a cornerstone in the treatment of psychosis.[1][2] Their clinical efficacy is intrinsically linked to their metabolic fate within the body. A primary metabolic pathway for many phenothiazine-based neuroleptics is S-oxidation, leading to the formation of phenothiazine 5-sulfoxides. These metabolites can exhibit altered pharmacological activity and contribute to the overall therapeutic and side-effect profile of the parent drug.[2][3] While "Phenothiazine, 10-acetyl-, 5-oxide" is not a widely studied metabolite of a specific neuroleptic, its synthesis and characterization provide a valuable reference for understanding the chemical properties of this class of metabolites. This document outlines key applications and protocols for researchers in drug metabolism studying phenothiazine S-oxides.

Application Notes

  • Metabolite Identification: S-oxidation is a common Phase I metabolic reaction for phenothiazine drugs. The resulting 5-sulfoxides are often major metabolites found in plasma and urine.[4] Studying these metabolites is crucial for a complete understanding of a drug's pharmacokinetics and pharmacodynamics.

  • Synthesis of Metabolite Standards: The chemical synthesis of phenothiazine S-oxides, such as 10-acetyl-10H-phenothiazine 5-oxide, is essential for their use as analytical standards. These standards are required for the quantitative determination of metabolites in biological samples using techniques like HPLC and mass spectrometry.

  • In Vitro Metabolism Studies: Human liver microsomes and primary hepatocytes are valuable in vitro models to study the enzymatic basis of phenothiazine S-oxidation. These studies help identify the specific cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes responsible for the metabolism of a particular phenothiazine drug.

  • Pharmacological and Toxicological Assessment: Phenothiazine S-oxides may possess their own pharmacological activity or contribute to the adverse effects of the parent drug.[3] For instance, sulfoxide metabolites have been implicated in cardiotoxic activities.[3] Therefore, it is important to characterize the biological activity of these metabolites.

  • Enzyme Inhibition/Induction Studies: Phenothiazine drugs and their metabolites can inhibit or induce the activity of drug-metabolizing enzymes, leading to potential drug-drug interactions. Studies have shown that phenothiazines can induce CYP1A2, CYP3A4, and CYP2C19.

Quantitative Data Summary

The following table summarizes representative quantitative data related to the analysis and biological activity of phenothiazine S-oxides.

ParameterCompound(s)Value(s)Analytical MethodReference
Limit of QuantitationChlorpromazine S-oxide0.5 - 10 ng/mLSpectrophotometry (Cholinesterase Inhibition)
Limit of QuantitationPromethazine S-oxide1 - 10 ng/mLSpectrophotometry (Cholinesterase Inhibition)
IC50 (Cholinesterase Inhibition)Chlorpromazine S-oxide1.8 ng/mLKinetic Spectrophotometry
IC50 (Cholinesterase Inhibition)Promethazine S-oxide2.5 ng/mLKinetic Spectrophotometry

Experimental Protocols

Protocol 1: Synthesis of 10-Acetyl-10H-phenothiazine 5-oxide

This protocol is based on literature methods for the synthesis of phenothiazine S-oxides and provides a general framework.

Objective: To synthesize 10-acetyl-10H-phenothiazine 5-oxide as an analytical standard.

Materials:

  • 10-Acetyl-10H-phenothiazine

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 10-acetyl-10H-phenothiazine in glacial acetic acid.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 10-acetyl-10H-phenothiazine 5-oxide.

  • Characterize the final product using techniques such as melting point, IR spectroscopy, NMR, and mass spectrometry.

Protocol 2: In Vitro Metabolism of a Phenothiazine Neuroleptic in Human Liver Microsomes

Objective: To determine the in vitro S-oxidation of a phenothiazine neuroleptic by human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • Phenothiazine neuroleptic (test compound)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Synthesized phenothiazine 5-sulfoxide standard

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the phenothiazine neuroleptic in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, pre-incubate HLM (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.

  • Add the phenothiazine neuroleptic to the incubation mixture at various concentrations.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of the phenothiazine 5-sulfoxide using a validated LC-MS/MS method, using the synthesized standard for quantification.

Visualizations

Phenothiazine_Metabolism_Pathway Parent_Drug Phenothiazine Neuroleptic S_Oxidation S-Oxidation (CYP, FMO) Parent_Drug->S_Oxidation Hydroxylation Hydroxylation (CYP) Parent_Drug->Hydroxylation N_Demethylation N-Demethylation (CYP) Parent_Drug->N_Demethylation S_Oxide Phenothiazine 5-Sulfoxide S_Oxidation->S_Oxide Further_Metabolism Phase II Conjugation S_Oxide->Further_Metabolism Hydroxy_Metabolite Hydroxy-Phenothiazine Hydroxylation->Hydroxy_Metabolite Hydroxy_Metabolite->Further_Metabolism N_Desmethyl_Metabolite N-Desmethyl-Phenothiazine N_Demethylation->N_Desmethyl_Metabolite N_Desmethyl_Metabolite->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Major metabolic pathways of phenothiazine neuroleptics.

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_HLM Prepare Human Liver Microsomes (HLM) in Buffer Pre_Incubate Pre-incubate HLM at 37°C Prepare_HLM->Pre_Incubate Prepare_Drug Prepare Stock Solution of Phenothiazine Drug Add_Drug Add Phenothiazine Drug to HLM Prepare_Drug->Add_Drug Prepare_NADPH Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH System Prepare_NADPH->Start_Reaction Pre_Incubate->Add_Drug Add_Drug->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Quench Terminate Reaction with Acetonitrile Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for in vitro metabolism studies of phenothiazines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Acetylated Phenothiazine Oxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the unique purification challenges associated with acetylated phenothiazine oxides. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the purification of acetylated phenothiazine oxides.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Purified Product De-acetylation during purification: The acetyl group on the phenothiazine nitrogen is susceptible to hydrolysis, particularly under acidic conditions[1].- Maintain Neutral pH: Use buffered mobile phases (pH 7.0-7.5) for chromatography. - Avoid Strong Acids: Do not use strong acids for pH adjustment or cleaning. - Limit Exposure Time: Minimize the duration of purification steps, especially in solution.
Product Degradation: Phenothiazine oxides can be sensitive to light and heat, leading to the formation of colored impurities[1].- Protect from Light: Work in a fume hood with the sash down or use amber glassware. - Low-Temperature Purification: Perform chromatographic separations and solvent removal at reduced temperatures.
Incomplete Elution from Chromatography Column: The polarity of the acetylated phenothiazine oxide may lead to strong interactions with the stationary phase.- Increase Mobile Phase Polarity: Gradually increase the concentration of the more polar solvent in the mobile phase. - Change Stationary Phase: Consider a different stationary phase (e.g., alumina instead of silica gel) if strong adsorption persists.
Presence of Colored Impurities in the Final Product Oxidation of the Phenothiazine Ring: The phenothiazine core can be further oxidized, especially if the acetyl group is cleaved[1]. This can lead to the formation of highly colored phenothiazinyl radical cations or phenothiazin-3-one derivatives[1][2].- Use Degassed Solvents: Purge solvents with nitrogen or argon to remove dissolved oxygen. - Add Antioxidants: Consider adding a small amount of an antioxidant like BHT to solvents, if compatible with the subsequent steps.
Carryover from Synthesis: The initial oxidation reaction to form the phenothiazine oxide might not have gone to completion, or side reactions may have occurred.- Optimize Reaction Conditions: Re-evaluate the stoichiometry of the oxidizing agent and reaction time. - Pre-purification: Consider a preliminary purification step, such as a solvent wash or precipitation, before chromatography.
Difficulty in Achieving High Purity (>98%) Co-elution of Isomers or Related Impurities: Structural isomers or closely related byproducts (e.g., starting material, di-oxidized species) may have similar chromatographic behavior.- High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a high-efficiency column[2][3]. - Alternative Chromatographic Modes: Explore different separation mechanisms, such as reversed-phase or ion-exchange chromatography[4].
Residual Starting Material: Incomplete acetylation or oxidation reactions.- Monitor Reactions: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the disappearance of starting materials[5]. - Recrystallization: Perform recrystallization after chromatographic purification to remove trace impurities. A patent for N-acetyl phenothiazine suggests recrystallization from water[5].
Product is Unstable Upon Storage Hydrolysis and Oxidation: As mentioned, the product can be susceptible to hydrolysis and subsequent oxidation[1].- Store under Inert Atmosphere: Store the purified solid under nitrogen or argon. - Low Temperature and Darkness: Store at low temperatures (e.g., -20°C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying acetylated phenothiazine oxides?

A1: The primary challenge is the chemical instability of the molecule. The N-acetyl group can be hydrolyzed under acidic conditions, which then makes the phenothiazine core more susceptible to oxidation, leading to product loss and the formation of colored impurities[1]. Therefore, maintaining neutral pH and protecting the compound from oxygen and light are critical.

Q2: Which chromatographic technique is best suited for purifying these compounds?

A2: A combination of techniques is often optimal. Flash column chromatography on silica gel or alumina can be used for initial purification from crude reaction mixtures. For achieving high purity, High-Performance Liquid Chromatography (HPLC) is recommended, often using a C18 reversed-phase column[2][3]. Thin-Layer Chromatography (TLC) is an invaluable tool for method development and for monitoring the purification process[5][6].

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using multiple analytical techniques. HPLC is a quantitative method to determine the percentage purity[2][3]. Spectroscopic methods such as NMR and Mass Spectrometry are essential to confirm the chemical structure and identify any remaining impurities.

Q4: My purified acetylated phenothiazine oxide is always slightly colored. Is this normal?

A4: While a very pale color might be inherent to the molecule, a distinct coloration (e.g., pink, green, or brown) often indicates the presence of oxidized impurities[2]. This can be due to the formation of stable radical cations from the phenothiazine ring system. If a colored product is obtained, further purification by recrystallization or preparative HPLC should be attempted under inert conditions.

Q5: Can I use recrystallization for purification?

A5: Yes, recrystallization can be a very effective final purification step to remove minor impurities and obtain a crystalline solid. The choice of solvent is crucial and needs to be determined empirically. A patent for the synthesis of N-acetyl phenothiazine mentions the use of water for recrystallization[5]. For the more polar oxides, solvent systems containing alcohols, esters, or ketones might be more appropriate.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of an acetylated phenothiazine oxide using flash column chromatography.

  • Stationary Phase Selection: Choose a stationary phase based on the polarity of the target compound. Silica gel is a common first choice. Alumina (neutral or basic) may be beneficial if the compound is sensitive to the acidic nature of silica.

  • Mobile Phase Selection:

    • Use TLC to determine a suitable solvent system. A good system will give the target compound an Rf value of approximately 0.3-0.4.

    • Start with a non-polar solvent (e.g., hexane or heptane) and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Buffer the mobile phase to a neutral pH if de-acetylation is a concern.

  • Column Packing:

    • Prepare a slurry of the stationary phase in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

    • Collect fractions and monitor their composition by TLC.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent degradation.

Protocol 2: Recrystallization

This protocol provides a general method for purifying acetylated phenothiazine oxides by recrystallization.

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold. The impurities should be either soluble at all temperatures or insoluble at all temperatures.

    • Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures).

  • Dissolution:

    • Place the impure solid in a flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For further crystallization, cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow General Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude Acetylated Phenothiazine Oxide flash_chrom Flash Column Chromatography synthesis->flash_chrom Initial Cleanup recrystallization Recrystallization flash_chrom->recrystallization Further Purification hplc Preparative HPLC (Optional, for high purity) flash_chrom->hplc Alternative purity_check Purity & Identity Check (HPLC, NMR, MS) recrystallization->purity_check hplc->purity_check storage Store under Inert Gas, Protected from Light & Heat purity_check->storage If pure

Caption: A typical workflow for the purification and analysis of acetylated phenothiazine oxides.

troubleshooting_logic Troubleshooting Low Purity start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, MS) start->check_impurities is_starting_material Starting Material Present? check_impurities->is_starting_material is_deacetylated De-acetylated Product Present? is_starting_material->is_deacetylated No optimize_reaction Optimize Reaction: - Time - Stoichiometry is_starting_material->optimize_reaction Yes is_oxidized Oxidized Byproducts Present? is_deacetylated->is_oxidized No neutral_ph Modify Purification: - Use Neutral pH Buffers - Lower Temperature is_deacetylated->neutral_ph Yes inert_conditions Modify Purification: - Use Degassed Solvents - Protect from Light is_oxidized->inert_conditions Yes recrystallize Recrystallize or run Preparative HPLC is_oxidized->recrystallize No/Other optimize_reaction->start Re-purify neutral_ph->start Re-purify inert_conditions->start Re-purify

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Electrochemical Oxidation of Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrochemical oxidation of phenothiazines.

Troubleshooting Guides

This section addresses common issues encountered during the electrochemical oxidation of phenothiazines, offering potential causes and solutions in a question-and-answer format.

Question 1: My cyclic voltammogram (CV) shows poorly defined or no peaks for phenothiazine oxidation.

Possible Causes:

  • Incorrect Potential Window: The applied potential range may not be appropriate to observe the oxidation of the specific phenothiazine derivative.

  • Low Analyte Concentration: The concentration of the phenothiazine in the electrolyte solution may be too low to generate a detectable current.

  • High Scan Rate: A very high scan rate can lead to distorted or broadened peaks, especially for quasi-reversible or irreversible processes.[1]

  • Electrode Passivation: The surface of the working electrode may be passivated due to the adsorption of the analyte, oxidation products, or impurities.

  • Reference Electrode Issues: An unstable or malfunctioning reference electrode can cause shifts in the measured potentials.[2]

  • High Solution Resistance: High resistance in the electrolyte solution can distort the CV.

Solutions:

  • Optimize Potential Window: Widen the potential window to ensure you are scanning positive enough to induce oxidation. Consult the literature for the approximate oxidation potential of your specific phenothiazine derivative (see Table 1).

  • Increase Concentration: Prepare a fresh solution with a higher concentration of the phenothiazine.

  • Vary Scan Rate: Systematically vary the scan rate. Lower scan rates can improve peak definition for slower electron transfer processes.[1]

  • Clean the Electrode: Thoroughly clean the working electrode before each experiment. Polishing with alumina slurry followed by sonication in appropriate solvents is a common practice.[3]

  • Check Reference Electrode: Ensure the reference electrode is properly filled and free of air bubbles. Consider calibrating it against a known standard, such as the ferrocene/ferrocenium redox couple.

  • Improve Conductivity: Ensure an adequate concentration of the supporting electrolyte is used to minimize solution resistance.

Question 2: I observe an irreversible oxidation peak, but I expect a reversible process.

Possible Causes:

  • Chemical Follow-up Reactions: The product of the initial electron transfer (the radical cation) may be unstable and undergo rapid chemical reactions, such as dimerization or reaction with the solvent or impurities.[4][5]

  • Formation of Stable Products: The oxidation product, such as a sulfoxide, may not be reducible within the scanned potential window.[4]

  • Electrode Fouling: The oxidation products can adsorb onto the electrode surface, preventing the reverse reaction from occurring.

Solutions:

  • Modify Solvent/Electrolyte: The stability of the radical cation can be influenced by the solvent and pH.[6] Non-aqueous solvents like acetonitrile can sometimes stabilize the radical cation better than aqueous solutions.

  • Increase Scan Rate: At higher scan rates, the time for the follow-up chemical reaction to occur is reduced, which may reveal the reversible nature of the initial electron transfer.

  • Use Ultrapure Solvents and Electrolytes: Minimize the presence of nucleophiles or impurities that can react with the radical cation.

Question 3: The peak currents in my CVs are not reproducible between scans.

Possible Causes:

  • Electrode Fouling: Adsorption of oxidation products onto the electrode surface alters the active area and hinders electron transfer in subsequent scans. This is a common issue in phenothiazine electrochemistry.

  • Analyte Degradation: The phenothiazine derivative may be degrading over time in the electrolyte solution.

  • Incomplete Mixing: The solution may not be homogeneous, leading to variations in the concentration of the analyte at the electrode surface.

Solutions:

  • Rigorous Electrode Cleaning: Clean the working electrode between each set of scans.

  • Fresh Solutions: Prepare fresh solutions of the phenothiazine derivative for each experiment.

  • Gentle Agitation: Ensure the solution is well-mixed before starting the experiment, but avoid stirring during the CV scan itself.

Frequently Asked Questions (FAQs)

Q1: What are the main oxidation products of phenothiazines?

The electrochemical oxidation of phenothiazines typically proceeds through a one-electron oxidation to form a radical cation.[4][6] This radical cation can then undergo further reactions to form more stable products, primarily the corresponding sulfoxide and, in some cases, the sulfone.[4] Other potential products include hydroxylated derivatives and dimers, depending on the reaction conditions and the structure of the phenothiazine derivative.[7]

Q2: How does the chemical structure of a phenothiazine affect its oxidation potential?

The oxidation potential is influenced by the substituents on the phenothiazine ring and the nature of the side chain. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential.[5] The structure of the side chain can also affect the stability of the radical cation and the subsequent reaction pathways.[7]

Q3: What is the effect of pH on the electrochemical oxidation of phenothiazines?

The pH of the solution can significantly impact the electrochemical behavior of phenothiazines. The stability of the radical cation is often pH-dependent, and the protonation state of the phenothiazine can influence its oxidation potential and the subsequent reaction pathways.[6] In some cases, the number of electrons and protons involved in the redox process can change with pH.

Q4: Which working electrode material is best for studying phenothiazine oxidation?

Glassy carbon electrodes are commonly used for studying the electrochemical oxidation of phenothiazines. Platinum and gold electrodes have also been employed.[8] The choice of electrode material can influence the observed potentials and the extent of electrode fouling.

Data Presentation

Table 1: Oxidation Potentials of Selected Phenothiazine Derivatives

Phenothiazine DerivativeFirst Oxidation Potential (Epa1) vs. Fc/Fc+ (V)Second Oxidation Peak (Epa2) vs. Fc/Fc+ (V)SolventReference
2-Chlorophenothiazine (2CPTZ)0.3760.756Acetonitrile[4]
Chlorpromazine (CPZ)0.5950.765Acetonitrile[4]
Phenothiazine (PTZ)0.7161.112Acetonitrile[5]

Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. Values may vary depending on the specific experimental conditions (e.g., supporting electrolyte, scan rate).

Experimental Protocols

Protocol 1: Cyclic Voltammetry of a Phenothiazine Derivative

  • Preparation of the Electrolyte Solution:

    • Dissolve the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in the chosen solvent (e.g., anhydrous acetonitrile).

    • Prepare a stock solution of the phenothiazine derivative in the electrolyte solution at a known concentration (e.g., 1 mM).

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire), and a counter electrode (e.g., platinum wire).

    • Add the phenothiazine solution to the cell.

    • If working in a non-aqueous solvent, purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the initial and final potentials to define the potential window. This should be chosen to encompass the expected oxidation potential of the phenothiazine.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry experiment for a desired number of cycles.

  • Data Analysis:

    • Record the resulting cyclic voltammogram.

    • Determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc).

    • If a reversible or quasi-reversible couple is observed, calculate the half-wave potential (E1/2 = (Epa + Epc) / 2).

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poorly Defined or No CV Peaks q1 Is the potential window appropriate? start->q1 s1 Widen potential window. Consult literature for expected potential. q1->s1 No q2 Is the analyte concentration sufficient? q1->q2 Yes s1->q2 s2 Increase analyte concentration. q2->s2 No q3 Is the scan rate optimized? q2->q3 Yes s2->q3 s3 Vary the scan rate. Try lower scan rates. q3->s3 No q4 Is the electrode surface clean? q3->q4 Yes s3->q4 s4 Clean and polish the working electrode. q4->s4 No q5 Is the reference electrode stable? q4->q5 Yes s4->q5 s5 Check and calibrate the reference electrode. q5->s5 No end Well-defined CV peaks q5->end Yes s5->end

Caption: Troubleshooting workflow for poorly defined or absent CV peaks.

Phenothiazine_Oxidation_Pathway PTZ Phenothiazine (PTZ) Radical Radical Cation (PTZ.+) PTZ->Radical -e- Sulfoxide Sulfoxide (PTZ-SO) Radical->Sulfoxide +H2O, -H+, -e- Dimer Dimerization Products Radical->Dimer Dimerization Sulfone Sulfone (PTZ-SO2) Sulfoxide->Sulfone Further Oxidation

Caption: General electrochemical oxidation pathway of phenothiazines.

References

Technical Support Center: Optimization of Phenothiazine Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for phenothiazine acetylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate challenges encountered during the N-acetylation of phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-acetylation of phenothiazine?

A1: The most common methods involve reacting phenothiazine with an acetylating agent. Key approaches include:

  • Using Acetic Anhydride: This is a widely used method, often performed in a solvent or under solvent-free conditions. Microwave-assisted reactions with acetic anhydride can lead to excellent yields.[1]

  • Using Acetyl Chloride (or Chloroacetyl Chloride): This method typically involves reacting phenothiazine with the acyl chloride in a dry solvent, such as benzene.[2][3]

  • Solvent-Free Grinding Method: A green chemistry approach involves grinding phenothiazine with acetic acid and a catalyst like phosphorus pentachloride (PCl₅) at room temperature, which can achieve very high yields (>95%).[4]

Q2: Why is a catalyst sometimes required for acetylation?

A2: While phenothiazine's nitrogen is nucleophilic, catalysts can significantly increase the reaction rate and yield. In methods using acetic acid, a catalyst like PCl₅ is used to generate a more reactive acetylating agent in situ. In other cases, an acid catalyst such as para-toluenesulfonic acid (PTSA) can be used to activate the acetylating agent, though careful temperature control is necessary to prevent side reactions.[5]

Q3: How can I monitor the progress of my acetylation reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. By spotting the reaction mixture alongside the phenothiazine starting material, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. A reported developing solvent system is a 1:3 mixture of ethyl acetate and petroleum ether.[4]

Q4: What are the primary potential side reactions during phenothiazine acetylation?

A4: The main side reactions to be aware of are:

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone.[6]

  • Over-acetylation: Under harsh conditions (e.g., high temperatures), unwanted secondary reactions can occur.[5]

  • Ring Acylation (Friedel-Crafts): While N-acetylation is kinetically favored, C-acetylation on the aromatic rings is a potential side reaction, especially in the presence of strong Lewis acid catalysts.

Troubleshooting Guide

Problem 1: Low or No Yield of N-acetylphenothiazine
Potential Cause Suggested Solution
Poor Quality Reagents Acetylating agents like acetyl chloride and acetic anhydride are sensitive to moisture. Use freshly opened or properly stored reagents. Ensure solvents are anhydrous, especially for reactions with acetyl chloride.
Incomplete Reaction Monitor the reaction using TLC until the starting material is fully consumed.[4] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. For thermal reactions, ensure the temperature is appropriate for the chosen method.
Product Hydrolysis During Work-up The N-acetyl group can be hydrolyzed back to the amine under acidic conditions, especially in the presence of water. During work-up, use a mild base like a sodium bicarbonate or carbonate solution to neutralize any acid byproducts before extraction.[7]
Inefficient Catalyst If using the solvent-free method with PCl₅, ensure the reagents are thoroughly mixed by grinding.[4] If using a PTSA catalyst, ensure it is not degraded and is used in the correct catalytic amount.[5]
Problem 2: Multiple Spots on TLC Plate (Impure Product)
Potential Cause Suggested Solution
Unreacted Starting Material This indicates an incomplete reaction. See "Incomplete Reaction" under Problem 1.
Oxidation of Sulfur The formation of sulfoxide byproducts can lead to more polar spots on the TLC plate. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessive heat.
Over-acetylation or Ring Acylation This can occur at excessively high temperatures or with highly reactive catalyst systems.[5] Maintain the recommended reaction temperature. If using a catalyst, ensure it is added in a controlled manner to manage any exothermic processes.[5]
Contamination from Reagents Ensure all glassware is clean and dry. Use pure, properly stored reagents and solvents.
Problem 3: Product Appears Discolored (e.g., Green, Blue, or Dark)
Potential Cause Suggested Solution
Oxidation of Phenothiazine Core The phenothiazine nucleus is easily oxidized, often forming colored radical cations or other degradation products. Work under an inert atmosphere and protect the reaction from light, as phenothiazines can be photosensitive.[8]
Residual Catalyst or Byproducts Impurities from the reaction can cause discoloration. Purify the crude product thoroughly using recrystallization or column chromatography to obtain a pure, typically off-white or pale yellow solid.

Data Presentation: Comparison of Acetylation Methods

MethodAcetylating AgentCatalyst / AdditiveSolventTemperatureTimeYieldReference
Solvent-Free Acetic AcidPhosphorus Pentachloride (PCl₅)NoneRoom Temp.0.5 - 1 h>95%[4]
Microwave-Assisted Acetic AnhydrideNone specifiedNot specifiedVariesVariesExcellent[1]
Conventional Acetyl ChlorideNone specifiedDry BenzeneRefluxNot specifiedGood (implied)[2]
Acid-Catalyzed Acetic Anhydridep-Toluenesulfonic Acid (PTSA)Acetic Acid65-85°C~2 hoursHigh (implied)[5]

Experimental Protocols

Method A: Solvent-Free Acetylation with Acetic Acid/PCl₅[4]
  • Preparation: In a dry mortar, add acetic acid (1.0-1.2 molar equivalents) and phosphorus pentachloride (1.0-1.2 molar equivalents).

  • Activation: Grind the mixture at room temperature for 30-60 minutes until uniform.

  • Reaction: Add phenothiazine (1.0 molar equivalent) to the mortar. Continue to grind the mixture.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:3 ethyl acetate/petroleum ether) until the phenothiazine spot disappears.

  • Work-up: Let the solid product stand for 30-60 minutes. Wash the crude product with water and collect it by suction filtration.

  • Purification: Dry the filter cake and recrystallize the solid from water to obtain pure N-acetylphenothiazine.

Method B: Conventional Acetylation with Acetic Anhydride
  • Preparation: In a round-bottom flask, dissolve phenothiazine (1.0 molar equivalent) in a suitable solvent such as toluene or use acetic anhydride (2-3 molar equivalents) as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (typically 110-140°C) for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After cooling, pour the reaction mixture into cold water or onto ice to quench the excess acetic anhydride. Neutralize with a saturated sodium bicarbonate solution.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Method C: Acetylation with Acetyl Chloride[2]
  • Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), dissolve phenothiazine (1.0 molar equivalent) in anhydrous benzene.

  • Reaction: Add acetyl chloride (1.1-1.5 molar equivalents) dropwise to the solution. A base such as triethylamine or pyridine (1.2 equivalents) may be added to scavenge the HCl byproduct.

  • Heating: Reflux the reaction mixture for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, filter off any salt precipitate (e.g., triethylamine hydrochloride). Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting solid by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep 1. Add Reagents (Phenothiazine, Acetylating Agent, Solvent/Catalyst) react 2. Heat / Stir / Grind (e.g., Reflux or Room Temp) prep->react monitor 3. Monitor via TLC react->monitor Periodically quench 4. Quench Reaction (e.g., Add Water/Ice) monitor->quench Reaction Complete extract 5. Extract Product quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Recrystallize or Column Chromatography dry->purify char 8. Characterize Product (NMR, MS, m.p.) purify->char

Caption: General experimental workflow for phenothiazine acetylation.

troubleshooting_flowchart start Start: Analyze Crude Reaction Mixture (TLC) sm_present Starting Material (SM) Present? start->sm_present sm_yes Incomplete Reaction sm_present->sm_yes Yes sm_no SM Consumed sm_present->sm_no No multiple_spots Multiple Product Spots? sm_no->multiple_spots spots_yes Side Reactions Likely multiple_spots->spots_yes Yes spots_no Clean Reaction multiple_spots->spots_no No check_yield Yield is Low? spots_no->check_yield yield_yes Work-up or Purification Issue check_yield->yield_yes Yes yield_no Successful Synthesis check_yield->yield_no No

Caption: Troubleshooting flowchart based on TLC analysis.

References

"side product formation in the synthesis of phenothiazine sulfoxides"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side product formation during the synthesis of phenothiazine sulfoxides.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed during the synthesis of phenothiazine sulfoxides?

The most frequently encountered side product is the corresponding phenothiazine sulfone (a 5,5-dioxide derivative).[1][2] This occurs due to the overoxidation of the desired sulfoxide.[1][3] The sulfur atom in the phenothiazine ring is susceptible to oxidation, first forming the sulfoxide and then, with further oxidation, the sulfone.[1]

Q2: What other side products can be formed?

Besides sulfones, other potential side products include:

  • N-dealkylation products: Particularly when dealing with N-alkylated phenothiazines.[2]

  • Ring-hydroxylated metabolites: These can be further oxidized to form phenothiazones.[4]

  • Polymeric products: These can arise under certain reaction conditions, such as in electrochemical synthesis.[1][5]

  • Radical cations: These are often formed as intermediates during the oxidation process.[6][7][8]

Q3: What are the primary factors that influence the formation of the sulfone side product?

The formation of the sulfone is primarily influenced by the choice of oxidizing agent and the reaction conditions. Stronger oxidizing agents or prolonged reaction times can lead to overoxidation of the sulfoxide to the sulfone.[9] The electronic properties of the phenothiazine derivative also play a role; electron-donating groups can make the molecule more susceptible to oxidation.[6]

Troubleshooting Guide

Problem 1: Low yield of the desired phenothiazine sulfoxide and significant formation of the corresponding sulfone.

  • Possible Cause: The oxidizing agent is too strong, or the reaction time is too long, leading to overoxidation.

  • Suggested Solution:

    • Select a milder oxidizing agent: Consider using reagents known for selective sulfoxidation. For example, aqueous nitrous acid or hydrogen peroxide at room temperature have been used to achieve high yields of phenothiazine sulfoxides with minimal sulfone formation.[1][10]

    • Optimize reaction conditions: Carefully control the reaction time and temperature. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant sulfone formation occurs.

    • Catalytic methods: The use of a catalyst, such as ferric nitrate nonahydrate with oxygen as the oxidant, has been reported to provide high selectivity for the sulfoxide.[2]

Problem 2: Formation of N-dealkylated side products.

  • Possible Cause: The reaction conditions are promoting the cleavage of the N-alkyl chain.

  • Suggested Solution:

    • Modify the synthetic route: If N-dealkylation is a persistent issue, consider alternative synthetic strategies that introduce the N-alkyl group after the sulfoxidation step.

    • Adjust pH and temperature: The stability of the N-alkyl group can be pH and temperature-dependent. Experiment with different solvent systems and buffer solutions to minimize this side reaction.

Problem 3: Presence of colored impurities (e.g., "pink compounds").

  • Possible Cause: Formation of phenothiazones, which can arise from the oxidation of ring-hydroxylated metabolites.[4]

  • Suggested Solution:

    • Purification: These colored impurities can often be removed by column chromatography.

    • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of some oxidized impurities.

Data Presentation

Table 1: Comparison of Different Oxidation Methods for the Synthesis of Phenothiazine Sulfoxides

Oxidizing Agent/MethodSubstrateYield of SulfoxideYield of SulfoneReference
Aqueous Nitrous Acid & H₂O₂Phenothiazine95%Not reported[1]
Aqueous Nitrous Acid & H₂O₂Chlorpromazine (CPZ)74%Not reported[1]
Nitric OxideChlorpromazine (CPZ)99%Not reported[1]
H₂O₂ / Tungstate catalystGeneral Sulfides95%Not reported[1]
Fe(NO₃)₃·9H₂O / O₂Chlorpromazine (CPZ)88%Not reported[2]
Electrochemical Synthesis2-Chlorophenothiazine (2CPTZ)51%4%[1]
Electrochemical SynthesisChlorpromazine (CPZ)68%Detected but not isolated[2]
Microfluidic ElectrosynthesisChlorpromazine (CPZ)83%Not reported[2]
30% H₂O₂ in Acetic Acid10H-PhenothiazinesNot specifiedSynthesized as main product[11]

Experimental Protocols

Protocol 1: Synthesis of Phenothiazine Sulfoxide using Aqueous Nitrous Acid and Hydrogen Peroxide [1][10]

  • Dissolve the starting phenothiazine material in a suitable solvent.

  • At room temperature, add an aqueous solution of nitrous acid.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 10H-Phenothiazine Sulfones using Hydrogen Peroxide in Acetic Acid [11]

This protocol is for the intentional synthesis of the sulfone, which is a common side product.

  • Dissolve the substituted 10H-phenothiazine (0.01 mole) in 20 mL of glacial acetic acid.

  • Add 5 mL of 30% hydrogen peroxide and reflux the mixture for fifteen minutes.

  • Stop heating and add another 5 mL of hydrogen peroxide.

  • Reflux the reaction mixture again for 3-4 hours.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Filter the solid product, wash with water, and recrystallize from ethanol.

Visualizations

OxidationPathway Phenothiazine Phenothiazine RadicalCation Radical Cation Intermediate Phenothiazine->RadicalCation Oxidation (-1e⁻) Sulfoxide Phenothiazine Sulfoxide (Desired Product) RadicalCation->Sulfoxide + H₂O - H⁺ Sulfone Phenothiazine Sulfone (Side Product) Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation pathway of phenothiazine to sulfoxide and sulfone.

TroubleshootingWorkflow Start Low Yield of Sulfoxide & High Sulfone Formation Cause Possible Cause: Overoxidation Start->Cause Solution1 Use Milder Oxidizing Agent (e.g., aq. Nitrous Acid) Cause->Solution1 Solution2 Optimize Reaction Time & Temperature Cause->Solution2 Solution3 Employ a Selective Catalyst (e.g., Fe(NO₃)₃·9H₂O) Cause->Solution3 Monitor Monitor Reaction Progress (TLC/HPLC) Solution2->Monitor

Caption: Troubleshooting workflow for sulfone side product formation.

References

"resolving peak tailing in HPLC analysis of phenothiazine compounds"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of phenothiazine compounds, with a primary focus on addressing peak tailing.

Troubleshooting Guides

Issue: My phenothiazine compound is exhibiting significant peak tailing.

This is a common issue in the reversed-phase HPLC analysis of basic compounds like phenothiazines. Peak tailing is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase. Here’s a step-by-step guide to troubleshoot and resolve this problem.

Q1: What is the first parameter I should investigate to reduce peak tailing for my phenothiazine analyte?

A1: The primary cause of peak tailing for basic compounds is the interaction with ionized silanol groups on the column packing.[1] Therefore, the first and often most effective parameter to adjust is the mobile phase pH .

  • Explanation: Phenothiazines are basic compounds. At a mid-range pH (e.g., pH > 3), the silanol groups (Si-OH) on the silica surface of the column become deprotonated and negatively charged (Si-O⁻). The basic phenothiazine molecule will be protonated and positively charged. This leads to a strong secondary ion-exchange interaction, which results in peak tailing.[1]

  • Recommended Action: Lower the mobile phase pH to a range of 2.5-3.5.[2] At this low pH, the silanol groups are protonated (Si-OH) and are no longer ionized, which minimizes the secondary interactions and significantly improves peak shape.[1]

Q2: I've lowered the pH, but I'm still observing some tailing. What's my next step?

A2: If adjusting the pH alone is insufficient, you should consider the buffer concentration and the use of mobile phase additives .

  • Explanation: A buffer is crucial for maintaining a stable pH throughout the analysis. Inadequate buffer concentration can lead to pH shifts on the column, causing inconsistent ionization of the analyte and silanol groups, which contributes to peak tailing. Mobile phase additives, such as triethylamine (TEA), can further reduce tailing by competing with the basic analyte for interaction with the active silanol sites.[3][4]

  • Recommended Actions:

    • Increase Buffer Concentration: Ensure your buffer concentration is adequate, typically in the range of 20-50 mM.[5] This will improve pH stability and can help mask some of the residual silanol activity.

    • Use a Competing Base: Add a small concentration of a competing base, like triethylamine (TEA), to the mobile phase. A concentration of 0.1% (v/v) TEA is a good starting point.[6][7] The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your phenothiazine analyte.[4]

Q3: I'm still not satisfied with the peak shape. Could my column be the issue?

A3: Yes, the choice of HPLC column is critical. If mobile phase optimization doesn't resolve the issue, your column may not be ideal for the analysis of basic compounds.

  • Explanation: Older HPLC columns (Type A silica) have a higher number of accessible and acidic silanol groups, making them prone to causing peak tailing with basic analytes. Modern columns (Type B, high-purity silica) are manufactured to have lower silanol activity. Furthermore, many modern columns are "end-capped," a process that chemically derivatizes most of the remaining free silanol groups to make them less active.[1]

  • Recommended Actions:

    • Use a Modern, End-Capped C18 or C8 Column: If you are using an older column, switch to a modern, high-purity silica column with end-capping.

    • Consider a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having low silanol activity.

    • Explore Alternative Stationary Phases: If peak tailing persists, consider stationary phases with alternative chemistries, such as those with embedded polar groups or phenyl columns, which can offer different selectivity and improved peak shape for basic compounds.

Q4: I'm using a new, appropriate column and have optimized my mobile phase, but I still see some tailing. What other factors could be at play?

A4: At this point, you should investigate potential issues with your sample, injection solvent, and the HPLC system itself.

  • Explanation: Several other factors can contribute to peak tailing. Injecting too much sample can overload the column, leading to broadened and tailing peaks. If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Finally, issues within the HPLC system, such as excessive tubing length or dead volume in connections, can also cause band broadening and peak tailing.[5]

  • Recommended Actions:

    • Check for Column Overload: Reduce the concentration of your sample or the injection volume.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.

    • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible. Check all fittings for proper connections to avoid dead volume.

Frequently Asked Questions (FAQs)

Q: Why are phenothiazine compounds prone to peak tailing in reversed-phase HPLC? A: Phenothiazines are basic compounds containing amine functional groups. In the commonly used reversed-phase HPLC setup with a silica-based stationary phase, these basic groups can interact with acidic silanol groups on the silica surface. This secondary interaction, in addition to the primary hydrophobic interaction with the C18 or C8 stationary phase, leads to a mixed-mode retention mechanism, which is a primary cause of peak tailing.[1]

Q: What is a good starting mobile phase pH for analyzing phenothiazines? A: A good starting point for the mobile phase pH is between 2.5 and 3.5. This low pH ensures that the silanol groups on the stationary phase are fully protonated and not ionized, which minimizes the secondary interactions that cause peak tailing.[2]

Q: Can I use a high pH mobile phase for phenothiazine analysis? A: Yes, using a high pH (e.g., pH > 8) is another strategy. At high pH, the basic phenothiazine analyte will be in its neutral, unprotonated form, which can also lead to good peak shapes. However, you must use a column that is stable at high pH, as traditional silica-based columns can dissolve under these conditions. Hybrid-silica or polymer-based columns are suitable for high-pH applications.

Q: What is "end-capping" and how does it help reduce peak tailing? A: End-capping is a chemical process applied during column manufacturing where the free silanol groups on the silica surface are reacted with a small silylating agent (like trimethylchlorosilane). This converts the polar Si-OH groups into less polar Si-O-Si(CH₃)₃ groups, effectively "capping" them. This reduces the number of active sites available to interact with basic analytes, thereby minimizing peak tailing.

Q: When should I consider using triethylamine (TEA) in my mobile phase? A: Consider using a low concentration of TEA (e.g., 0.1%) as a mobile phase additive if you are still experiencing peak tailing after optimizing the mobile phase pH and are using a column that is not specifically base-deactivated. TEA is a basic compound that acts as a "silanol blocker" by competing with your analyte for the active silanol sites.[4]

Data Presentation

The following tables provide quantitative data illustrating the impact of mobile phase pH and column choice on the peak shape of basic compounds, which is directly relevant to the analysis of phenothiazines.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound (Methamphetamine)

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape
7.02.35Significant Tailing
3.01.33Improved Symmetry

Data adapted from a study on basic drug compounds, illustrating the principle of pH adjustment to reduce peak tailing.[1]

Table 2: Comparison of Tailing Factor for a Tricyclic Antidepressant (Amitriptyline) on Different C18 Columns at pH 7

Column TypeTailing Factor (Tf)Peak Shape
Agilent Poroshell HPH C181.20Good Symmetry
Other Vendor Superficially Porous C18> 1.5 (estimated from chromatogram)Noticeable Tailing

Data adapted from a comparative study on the analysis of tricyclic antidepressants, which are basic compounds structurally related to phenothiazines.[8]

Experimental Protocols

Protocol 1: General Method for Promethazine Analysis with Improved Peak Shape

This method is adapted from a validated HPLC procedure for the determination of promethazine hydrochloride.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C8 (2) column (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Acetonitrile and 25 mM dibasic potassium phosphate buffer (50:50 v/v), with the pH of the buffer adjusted to 7.0 using o-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 249 nm.

  • Expected Outcome: A well-defined peak for promethazine with a tailing factor of less than 2.[3]

Protocol 2: HPLC Method for Chlorpromazine Analysis

This method is based on a published procedure for the determination of chlorpromazine in biological fluids.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 column (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Ammonium formate buffer (20 mM, pH 3.5) and methanol (60:40 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Expected Outcome: This method, utilizing a low pH mobile phase, is designed to produce symmetrical peaks for chlorpromazine.[9]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) start->ph_adjust check_buffer Optimize Buffer (Concentration: 20-50 mM) ph_adjust->check_buffer Tailing Persists resolved Peak Shape Acceptable ph_adjust->resolved Resolved add_tea Add Competing Base (e.g., 0.1% TEA) check_buffer->add_tea Tailing Persists check_buffer->resolved Resolved column_choice Evaluate Column (Use Type B, End-Capped, or Base-Deactivated) add_tea->column_choice Tailing Persists add_tea->resolved Resolved sample_system Check Sample & System (Overload, Solvent, Extra-Column Volume) column_choice->sample_system Tailing Persists column_choice->resolved Resolved sample_system->resolved Resolved

Caption: Troubleshooting workflow for resolving peak tailing in HPLC.

Silanol_Interaction cluster_mid_ph Mid-Range pH (e.g., pH > 3) cluster_low_ph Low pH (e.g., pH < 3) phenothiazine_pos Phenothiazine-NH⁺ (Protonated/Positive) silanol_neg Si-O⁻ (Ionized Silanol/Negative) phenothiazine_pos->silanol_neg Strong Ionic Interaction tailing Peak Tailing silanol_neg->tailing phenothiazine_pos_low Phenothiazine-NH⁺ (Protonated/Positive) silanol_neutral Si-OH (Protonated Silanol/Neutral) phenothiazine_pos_low->silanol_neutral No Ionic Interaction good_peak Symmetrical Peak silanol_neutral->good_peak

Caption: Effect of mobile phase pH on phenothiazine-silanol interactions.

References

"preventing over-oxidation in phenothiazine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenothiazine synthesis. The primary focus is on preventing over-oxidation, a common side reaction that can significantly impact product yield and purity.

Troubleshooting Guide: Preventing Over-Oxidation

Problem: Low yield of phenothiazine with the presence of colored impurities or unexpected side products. This is often indicative of over-oxidation to species such as phenothiazine sulfoxide.

Below is a step-by-step guide to diagnose and resolve common issues related to over-oxidation during phenothiazine synthesis.

Symptom Potential Cause Recommended Action
Darkening of the reaction mixture beyond the expected yellow-green color. Presence of oxygen in the reaction atmosphere.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is oven-dried and cooled under an inert gas stream before use.- Use degassed solvents.
Formation of a significant amount of insoluble, tarry by-products. - Reaction temperature is too high.- Prolonged reaction time.- Carefully monitor and control the reaction temperature within the recommended range (typically 140-160°C for the diphenylamine and sulfur method).[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction upon completion.
Low yield of phenothiazine despite complete consumption of starting materials. Oxidation of the phenothiazine product during workup and purification.- Use degassed solvents for extraction and recrystallization.- Minimize exposure of the product to light and air during purification.[2]- Consider purification methods that are less prone to oxidation, such as distillation with a small amount of silicon dioxide.[3]
Product contains impurities that are difficult to remove by standard recrystallization. Formation of multiple oxidation products, including dimers and polymers.[2]- Employ column chromatography for purification, using a deoxygenated solvent system.- Consider electrochemical synthesis methods which can offer greater control over the oxidation potential.[4][5]

Troubleshooting Workflow:

Here is a logical workflow to follow when troubleshooting over-oxidation in your phenothiazine synthesis.

G start Start: Low Yield or Impure Product check_atmosphere Is the reaction performed under an inert atmosphere? start->check_atmosphere implement_inert Action: Implement inert atmosphere (N2 or Ar). Degas solvents. check_atmosphere->implement_inert No check_temp Is the reaction temperature strictly controlled? check_atmosphere->check_temp Yes implement_inert->check_temp control_temp Action: Optimize and strictly control temperature (140-160°C). check_temp->control_temp No check_workup Is the workup and purification conducted with care to avoid oxidation? check_temp->check_workup Yes control_temp->check_workup optimize_workup Action: Use degassed solvents, minimize light/air exposure, consider distillation. check_workup->optimize_workup No consider_electro Problem Persists: Consider alternative methods like electrochemical synthesis for better control. check_workup->consider_electro Yes optimize_workup->consider_electro end_node Problem Resolved consider_electro->end_node

A troubleshooting decision tree for over-oxidation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of phenothiazine over-oxidation?

A1: The primary and most common over-oxidation product is phenothiazine sulfoxide.[5][6] Further oxidation can lead to the formation of phenothiazine sulfone.[5] Under certain conditions, oxidative degradation can also result in the formation of other byproducts such as 3H-phenothiazine-3-one and polymeric materials.[2][7]

Q2: How can I monitor the progress of my phenothiazine synthesis to avoid over-oxidation?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction. A suitable mobile phase, such as a mixture of acetone, chloroform, and methanol (1:1:1), can be used to separate the starting materials, the phenothiazine product, and any over-oxidized byproducts.[8] By monitoring the disappearance of the starting materials and the appearance of the product spot, you can determine the optimal time to stop the reaction, thus minimizing the risk of over-oxidation due to prolonged reaction times.

Q3: Are there any specific reagents I can add to the reaction to prevent over-oxidation?

A3: While the classic synthesis of phenothiazine from diphenylamine and sulfur does not typically involve the addition of antioxidants, phenothiazine itself and its derivatives are known to act as radical scavengers and antioxidants.[9] This inherent property can help to stabilize the reaction to some extent. The most critical factor for preventing over-oxidation is the strict exclusion of oxygen by maintaining an inert atmosphere. For specialized applications or when synthesizing sensitive phenothiazine derivatives, the use of stabilizers or inhibitors might be considered, though this would represent a modification of the standard protocol.

Q4: What is the mechanism of phenothiazine oxidation?

A4: The oxidation of phenothiazine proceeds through a one-electron oxidation to form a relatively stable cation radical.[5][10] This radical cation can then react with an oxygen source, such as dissolved oxygen in the solvent or atmospheric oxygen, to form the sulfoxide. The presence of light can also promote this oxidation process.

Oxidation Pathway of Phenothiazine:

G Phenothiazine Phenothiazine Radical_Cation Phenothiazine Radical Cation Phenothiazine->Radical_Cation -e⁻ Phenothiazine_Sulfoxide Phenothiazine Sulfoxide Radical_Cation->Phenothiazine_Sulfoxide +O

Simplified oxidation pathway of phenothiazine.

Experimental Protocols

Protocol 1: Synthesis of Phenothiazine from Diphenylamine and Sulfur

This protocol is adapted from established methods for the synthesis of phenothiazine.[1][11]

Materials:

  • Diphenylamine

  • Sulfur

  • Anhydrous calcium chloride or Iodine (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas inlet for an inert atmosphere, combine diphenylamine and sulfur in a molar ratio of approximately 1:2.

  • Add a catalytic amount of anhydrous calcium chloride or a trace amount of iodine.

  • Flush the apparatus with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 140-150°C under a continuous flow of inert gas. The reaction will start with the evolution of hydrogen sulfide gas.

  • Maintain the temperature and continue heating. If the reaction becomes too vigorous, the temperature can be slightly lowered to moderate the evolution of gas.[1]

  • Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion. Monitor the reaction by TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • The crude product is then ground and extracted with hot water and then with dilute alcohol to remove impurities.

  • The resulting crude phenothiazine can be further purified by recrystallization from ethanol to yield yellowish leaflets.

Quantitative Data

Table 1: Reported Yields for Phenothiazine Synthesis under Different Conditions

Starting MaterialsCatalystReaction ConditionsReported YieldReference
Diphenylamine, SulfurAnhydrous Calcium ChlorideMelted together, 140-160°C93%[1]
Diphenylamine, SulfurIodineFusion reactionNot specified[11]
2-substituted diphenyl sulfides-CyclizationNot specified[12]

Note: The yields can vary based on the scale of the reaction, purity of reagents, and the efficiency of the workup and purification process. The key to achieving high yields is the effective control of the reaction conditions to prevent over-oxidation.

References

Technical Support Center: Scale-up Synthesis of 10-Acetylphenothiazine 5-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 10-Acetylphenothiazine 5-Oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 10-Acetylphenothiazine (Step 1) Incomplete reaction.- Ensure phenothiazine is fully dissolved before adding acetyl chloride.- Use a slight excess of acetyl chloride.- Extend the reaction time or gently heat the reaction mixture if monitoring shows incomplete conversion.
Side reactions.- Maintain a controlled temperature during the addition of acetyl chloride to minimize side reactions.- Use a non-reactive solvent like toluene.
Formation of di-acetylated product Friedel-Crafts acylation on the ring.- Avoid using a Friedel-Crafts catalyst (e.g., AlCl₃) if only N-acetylation is desired. Direct acetylation of the nitrogen atom typically does not require a strong Lewis acid.[1]
Low yield of 10-Acetylphenothiazine 5-Oxide (Step 2) Incomplete oxidation.- Ensure a sufficient excess of the oxidizing agent (e.g., 30% hydrogen peroxide) is used.- Increase the reaction temperature (e.g., refluxing ethanol) to drive the reaction to completion.[2]
Degradation of the starting material or product.- Avoid highly acidic or basic conditions, which can promote side reactions.
Presence of Phenothiazine 5-Oxide impurity in the final product Hydrolysis of the 10-acetyl group.- This is a common issue, as the acetyl group can be hydrolyzed under both acidic and basic conditions, particularly at elevated temperatures.[2]- During workup and purification, use neutral or slightly acidic conditions and avoid prolonged heating.- Recrystallization from a suitable solvent may be necessary to remove this impurity.
Formation of 10-Acetylphenothiazine 5,5-Dioxide (Sulfone) Over-oxidation of the sulfur atom.- The choice of solvent is critical. Using 30% hydrogen peroxide in glacial acetic acid is known to produce the sulfone.[2]- To selectively obtain the sulfoxide, use 30% hydrogen peroxide in a neutral solvent like ethanol.[2]- Carefully control the amount of oxidizing agent and the reaction temperature.
Discoloration of the reaction mixture (dark brown/red) Formation of phenothiazine radical cations or other oxidized species.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.- This can be indicative of side reactions; monitor the reaction closely by TLC or HPLC.
Difficulty in product isolation/purification Product is an oil or has poor crystallinity.- Attempt to precipitate the product by adding a non-polar solvent to a solution of the crude product.- Column chromatography may be necessary for purification, though this can be challenging on a large scale.- Consider converting the product to a crystalline salt for easier handling and purification, if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for the acetylation of phenothiazine on a larger scale?

A1: For the N-acetylation of phenothiazine, a straightforward approach is the reaction with acetyl chloride in an appropriate solvent.

  • Experimental Protocol:

    • In a suitably sized reactor, dissolve phenothiazine in a solvent such as toluene.

    • While stirring, slowly add acetyl chloride to the solution. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or HPLC.

    • Upon completion, the reaction mixture can be worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any excess acetyl chloride and HCl generated.

    • The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude 10-acetylphenothiazine, which can be purified by recrystallization.

Q2: What is the most selective method for oxidizing 10-acetylphenothiazine to the 5-oxide without forming the sulfone?

A2: The selective oxidation of the sulfur atom to the sulfoxide can be achieved using 30% hydrogen peroxide in refluxing ethanol. This method is effective in preventing over-oxidation to the sulfone.[2]

  • Experimental Protocol:

    • Dissolve 10-acetylphenothiazine in ethanol in a reactor.

    • Add an excess of 30% hydrogen peroxide to the solution.

    • Heat the mixture to reflux and maintain this temperature until the starting material is consumed (monitor by TLC or HPLC).

    • After cooling, the product may precipitate. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

    • The solid product is collected by filtration, washed with cold ethanol or water, and dried.

Q3: My final product is contaminated with phenothiazine 5-oxide. How can I avoid this?

A3: The presence of phenothiazine 5-oxide indicates that the 10-acetyl group has been hydrolyzed. This is a known issue, especially in the presence of alkali.[2] To prevent this:

  • Avoid basic conditions during the workup and purification steps.

  • Use neutral or slightly acidic aqueous solutions for washing.

  • Minimize the exposure of the product to high temperatures for extended periods, especially in the presence of water.

Q4: Can I use other oxidizing agents besides hydrogen peroxide?

A4: Yes, other oxidizing agents have been reported for phenothiazine derivatives, such as potassium permanganate and sodium nitrite.[2] Aqueous nitrous acid has also been used for the oxidation of phenothiazine salts to their sulfoxides.[3] However, for the selective oxidation of 10-acetylphenothiazine to the 5-oxide on a large scale, 30% hydrogen peroxide in ethanol is a well-documented and effective method that avoids harsh reagents and conditions.[2]

Experimental Data

Table 1: Reagents and Solvents for Synthesis

Step Reactant 1 Reactant 2 Solvent
Acetylation PhenothiazineAcetyl ChlorideToluene
Oxidation 10-Acetylphenothiazine30% Hydrogen PeroxideEthanol

Table 2: Reported Conditions for Oxidation of Phenothiazine Derivatives

Starting Material Oxidizing Agent Solvent Product Reference
10-Acylphenothiazine30% H₂O₂Refluxing Ethanol10-Acylphenothiazine-5-oxide[2]
Phenothiazine30% H₂O₂Glacial Acetic AcidPhenothiazine-5,5-dioxide (Sulfone)[2]
Phenothiazine SaltsAqueous Nitrous AcidWaterPhenothiazine Sulfoxides[3]

Visualizations

Scale_Up_Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_oxidation Step 2: Oxidation cluster_troubleshooting Potential Side Reactions phenothiazine Phenothiazine step1_reaction Reaction in Toluene phenothiazine->step1_reaction acetyl_chloride Acetyl Chloride acetyl_chloride->step1_reaction acetylphenothiazine 10-Acetylphenothiazine step1_reaction->acetylphenothiazine step2_reaction Reaction in Refluxing Ethanol acetylphenothiazine->step2_reaction Intermediate Product h2o2 30% Hydrogen Peroxide h2o2->step2_reaction final_product 10-Acetylphenothiazine 5-Oxide step2_reaction->final_product hydrolysis_product Phenothiazine 5-Oxide step2_reaction->hydrolysis_product Hydrolysis (Alkaline/Acidic Conditions) overoxidation_product 10-Acetylphenothiazine 5,5-Dioxide step2_reaction->overoxidation_product Over-oxidation (e.g., H₂O₂ in Acetic Acid)

Caption: Workflow for the scale-up synthesis of 10-Acetylphenothiazine 5-Oxide and potential side reactions.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Unsatisfactory Result impurity_check Identify Impurity (e.g., by NMR, LC-MS) start->impurity_check yield_check Low Yield? start->yield_check check_hydrolysis Is Phenothiazine 5-Oxide present? impurity_check->check_hydrolysis check_overoxidation Is Sulfone present? impurity_check->check_overoxidation optimize_acetylation Review Acetylation Step: - Stoichiometry - Temperature Control yield_check->optimize_acetylation Low Yield in Step 1 optimize_oxidation Review Oxidation Step: - Solvent Choice - Temperature - Reaction Time yield_check->optimize_oxidation Low Yield in Step 2 neutral_workup Implement Neutral Workup & Purification check_hydrolysis->neutral_workup Yes change_solvent Change Oxidation Solvent to Ethanol check_overoxidation->change_solvent Yes

Caption: A logical flowchart for troubleshooting common issues in the synthesis of 10-Acetylphenothiazine 5-Oxide.

References

Validation & Comparative

A Comparative Analysis of Phenothiazine and its S-Oxide Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic compounds is paramount. This guide provides a comprehensive comparative analysis of phenothiazines and their primary S-oxide metabolites, focusing on key physicochemical, pharmacological, and toxicological differences. Experimental data is presented to support these comparisons, and detailed methodologies for crucial assays are provided to facilitate further research.

Phenothiazines, a class of antipsychotic drugs, undergo extensive metabolism in the liver, with S-oxidation being a principal pathway. This metabolic transformation results in the formation of S-oxide metabolites, which can exhibit distinct pharmacological and toxicological profiles compared to their parent compounds. This guide delves into these differences, offering a valuable resource for drug development and pharmacology studies.

Physicochemical Properties: A Shift in Polarity

The introduction of an oxygen atom to the sulfur of the phenothiazine ring system significantly alters the physicochemical properties of the molecule. This typically leads to an increase in polarity, which can affect the drug's solubility, absorption, distribution, and excretion. While a comprehensive comparative table of experimental values is challenging to compile from existing literature, the general trend observed is a decrease in lipophilicity (LogP) and an increase in aqueous solubility for the S-oxide metabolites compared to the parent phenothiazines.

Comparative Pharmacological Activity

The pharmacological activity of phenothiazine S-oxide metabolites can differ significantly from the parent drugs. The following tables summarize the available quantitative data for key pharmacological targets.

Receptor Binding Affinities

Radioligand binding assays have been employed to determine the affinity of phenothiazines and their S-oxide metabolites for various neurotransmitter receptors. The data indicates that S-oxidation generally reduces the affinity for dopamine, adrenergic, and muscarinic receptors.[1][2]

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

CompoundDopamine D2α1-AdrenergicMuscarinic Cholinergic
Chlorpromazine1.11.320
Chlorpromazine S-oxide>10,000>10,000-
Levomepromazine1.20.830
Levomepromazine S-oxide>10,000>10,000-
Perphenazine0.51.8200
Perphenazine S-oxide>10,000>10,000-

Data compiled from multiple sources.[1][2] Note: A higher Ki value indicates lower binding affinity.

Acetylcholinesterase Inhibition

In contrast to receptor binding, S-oxide metabolites of certain phenothiazines have been shown to be more potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[3]

Table 2: Comparative Acetylcholinesterase (AChE) Inhibition (IC50)

CompoundIC50 (ng/mL)
Chlorpromazine11
Chlorpromazine S-oxide1.8
Promethazine17
Promethazine S-oxide2.5
Thioridazine-
Thioridazine 2,5-disulfoxide27

Data from a kinetic spectrophotometric study.[3]

Toxicological Profile

The metabolism of phenothiazines can influence their toxicity. Bioactive metabolites, including sulfoxides, have been implicated in some of the adverse effects associated with these drugs, such as cardiotoxicity. Further research is needed to fully elucidate the specific contribution of S-oxide metabolites to the overall toxicological profile of phenothiazines.

Experimental Protocols

To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Objective: To separate and quantify phenothiazine and its S-oxide metabolite in a given sample (e.g., plasma, urine, or in vitro reaction mixture).

Materials:

  • HPLC system with UV or electrochemical detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1 M Ammonium acetate buffer (pH 5.0)

  • Standards of the parent phenothiazine and its S-oxide metabolite

  • Sample preparation reagents (e.g., solid-phase extraction cartridges, protein precipitation agents)

Procedure:

  • Sample Preparation: Extract the analytes from the biological matrix. This may involve protein precipitation followed by solid-phase extraction.

  • Chromatographic Conditions:

    • Set the mobile phase composition. A common starting point is a gradient elution, for example, starting with 15% Acetonitrile and increasing to 85% over 20 minutes.[4]

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature (e.g., 25°C).

    • Set the detector wavelength (e.g., 254 nm for UV detection).

  • Calibration: Prepare a series of standard solutions of the parent drug and its metabolite of known concentrations. Inject these standards to generate a calibration curve.

  • Sample Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Identify and quantify the parent drug and its S-oxide metabolite in the samples by comparing their retention times and peak areas to those of the standards.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potency (IC50) of a phenothiazine and its S-oxide metabolite on AChE activity.

Materials:

  • Spectrophotometer (plate reader)

  • 96-well microplate

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (phenothiazine and S-oxide metabolite) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to all wells.

    • Add the test compounds at various concentrations to the sample wells.

    • Add the solvent control to the control wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of DTNB and ATCI to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a phenothiazine and its S-oxide metabolite on a cell line.

Materials:

  • Cell line (e.g., HepG2, SH-SY5Y)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenothiazine and its S-oxide metabolite for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Pathways and Processes

To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

metabolic_pathway Phenothiazine Phenothiazine S_Oxide_Metabolite S_Oxide_Metabolite Phenothiazine->S_Oxide_Metabolite Hepatic S-oxidation (e.g., CYP450)

Metabolic conversion of phenothiazine.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Comparative Assays Parent_Drug Phenothiazine Physicochemical Physicochemical Properties Parent_Drug->Physicochemical Pharmacological Pharmacological Activity Parent_Drug->Pharmacological Toxicological Toxicological Profile Parent_Drug->Toxicological Metabolite S-Oxide Metabolite Metabolite->Physicochemical Metabolite->Pharmacological Metabolite->Toxicological Data_Analysis Data Analysis & Comparison Physicochemical->Data_Analysis Pharmacological->Data_Analysis Toxicological->Data_Analysis

Workflow for comparative analysis.

signaling_pathway cluster_receptor Dopamine D2 Receptor cluster_drug Compounds cluster_effect Downstream Signaling D2R D2R Gi Gi D2R->Gi Activates Phenothiazine Phenothiazine Phenothiazine->D2R Antagonist S_Oxide S-Oxide Metabolite (Lower Affinity) S_Oxide->D2R Weak Antagonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to

Dopamine D2 receptor signaling.

References

A Comparative Guide to the Structural Validation of 10-acetyl-phenothiazine 5-oxide: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 10-acetyl-phenothiazine 5-oxide, a key phenothiazine derivative.

This guide presents a head-to-head comparison of X-ray crystallography, the gold standard for solid-state structural elucidation, with powerful spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the experimental data and protocols, this guide offers insights into the strengths and limitations of each method, enabling researchers to select the most appropriate approach for their specific needs.

At a Glance: Comparing Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldVibrational and rotational transitions of moleculesMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution) or Solid-stateSolid, Liquid, or GasSolid, Liquid, or Gas
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packingConnectivity of atoms, chemical environment, stereochemistry, and dynamics in solutionPresence of functional groupsMolecular weight and elemental composition
Key Advantage Unambiguous determination of absolute structureProvides information about the molecule's structure and dynamics in a more biologically relevant state (solution)Rapid and non-destructive functional group identificationHigh sensitivity and determination of molecular formula
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule.Less precise for determining bond lengths and angles compared to X-ray crystallography. Can be complex for large molecules.Provides limited information on the overall 3D structure.Does not provide direct information on the 3D arrangement of atoms.

The Gold Standard: X-ray Crystallography of 10-acetyl-phenothiazine 5-oxide

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. For 10-acetyl-phenothiazine 5-oxide, this technique has yielded a detailed three-dimensional model of the molecule in the solid state.

Crystal Structure and Data

The crystal structure of 10-acetyl-phenothiazine 5-oxide has been determined and the data deposited in the Cambridge Crystallographic Data Centre. The key crystallographic parameters are summarized below.

ParameterValue[1]
Chemical FormulaC₁₄H₁₁NO₂S
Molecular Weight257.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.1244 (1)
b (Å)14.1787 (2)
c (Å)10.7576 (1)
β (°)100.963 (1)
Volume (ų)1216.59 (3)
Z4
Temperature (K)296
RadiationMo Kα
Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed experimental protocol for the X-ray crystallographic analysis of 10-acetyl-phenothiazine 5-oxide is as follows:

  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 10-acetyl-phenothiazine 5-oxide, ethanol can be used as the solvent[1].

  • Data Collection : A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a specific temperature (e.g., 296 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, rotates the crystal while irradiating it with X-rays. The diffraction pattern is recorded as a series of reflections.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic methods offer valuable insights into the structure and behavior of molecules in different environments, often with less demanding sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule, particularly in solution. For 10-acetyl-phenothiazine 5-oxide, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.

  • Sample Preparation : A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition : The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, proton decoupling is used to simplify the spectrum. More advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish correlations between protons and carbons and to elucidate the complete molecular structure.

  • Data Analysis : The resulting spectra are analyzed to determine the chemical shifts, coupling constants, and integration of the signals. This information is used to assign the signals to specific atoms in the molecule and to confirm its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 10-acetyl-phenothiazine 5-oxide would show characteristic absorption bands for the acetyl group and the sulfoxide.

  • Sample Preparation : For solid samples, a small amount of the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull with Nujol or as a thin film by evaporating a solution of the compound on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition : The sample is placed in the sample compartment of an FT-IR spectrometer. A beam of infrared radiation is passed through the sample, and the transmitted radiation is measured by a detector. An interferogram is generated and then mathematically converted to a spectrum using a Fourier transform.

  • Data Analysis : The positions and intensities of the absorption bands in the IR spectrum are correlated with the vibrational frequencies of specific functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate gas-phase ions.

  • Mass Analysis : The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).

  • Detection and Data Analysis : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the exact mass measurement from HRMS allows for the determination of the elemental composition.

Visualizing the Validation Workflow

The process of validating the structure of a synthesized compound like 10-acetyl-phenothiazine 5-oxide involves a logical sequence of analytical techniques. This workflow ensures a comprehensive and unambiguous characterization of the molecule.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structural Validation Synthesis Chemical Synthesis of 10-acetyl-phenothiazine 5-oxide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Final_Structure Final Validated Structure NMR->Final_Structure IR->Final_Structure MS->Final_Structure XRay X-ray Diffraction Crystal_Growth->XRay XRay->Final_Structure

Caption: Workflow for the structural validation of 10-acetyl-phenothiazine 5-oxide.

Conclusion

The structural validation of 10-acetyl-phenothiazine 5-oxide is most definitively achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional atomic arrangement. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy confirms the molecular structure in solution, IR spectroscopy provides rapid identification of key functional groups, and mass spectrometry accurately determines the molecular weight and elemental composition. For researchers and drug development professionals, the integration of these techniques offers a robust and reliable approach to structural elucidation, ensuring the identity and purity of the target compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of phenothiazine derivatives, supported by experimental data from published studies. The focus is on providing a clear comparison of method performance to aid in the selection of appropriate analytical techniques for research, quality control, and clinical applications.

Phenothiazine derivatives are a class of antipsychotic drugs that have been widely used for decades in the treatment of various psychiatric disorders.[1] Accurate and reliable quantification of these compounds in pharmaceutical formulations and biological matrices is crucial for ensuring their safety and efficacy. Analytical method validation and cross-validation are essential processes to guarantee the quality and consistency of results.[2][3] This guide will delve into the validation parameters of common analytical techniques used for phenothiazine analysis, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Methods

The following table summarizes the quantitative performance data of different analytical methods for the determination of various phenothiazine derivatives. It is important to note that the data presented is a compilation from different studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions, matrices, and specific derivatives should be considered when interpreting the results.

Analytical MethodPhenothiazine Derivative(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (RSD %)
HPLC-UV Promethazine, Promazine, ChlorpromazinePlasma0.1 - 25 µg/mL0.1 µg/mL0.25 µg/mL-≤ 14 (Interday & Intraday)
HPLC-UV Perphenazine, AmitriptylineBulk & Pharmaceutical Formulations6 - 14 µg/mL (Perphenazine)0.4 µg/mL (Perphenazine)0.12 µg/mL (Perphenazine)100.4-
UPLC-MS ChlorpromazineUrine0.01 - 10.0 µg/L0.001 - 0.005 µg/L0.005 - 0.01 µg/L89.3 - 119.91.44 - 11.83
LC-MS/MS 11 Phenothiazine DerivativesWhole Blood-0.2 - 200 ng/mL-0.0002 - 0.12 (Extraction Efficiency)≤ 15.1
LC-MS/MS 11 Phenothiazine DerivativesUrine-4 - 22 pg/mL-2.6 - 39.8 (Extraction Efficiency)≤ 15.1
Capillary Electrophoresis (CZE-UV) 5 Phenothiazine DerivativesHuman Urine-2 - 5 ng/mL--3.0 - 7.2

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

HPLC-UV Method for Promethazine, Promazine, and Chlorpromazine in Plasma
  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: Hisep column.

  • Mobile Phase: 15:85 v/v acetonitrile-0.18 M ammonium acetate pH 5.0.

  • Flow Rate: Not specified.

  • Detection: UV at 254 nm.

  • Sample Preparation: Direct injection of 20 µL of filtered plasma.

UPLC-MS Method for Chlorpromazine in Urine
  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a mass spectrometer.

  • Sample Preparation: Protein precipitation using 0.1% formic acid/acetonitrile/water.

  • Validation: The method was validated for accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, matrix effect, and carry-over effect.[4]

LC-MS/MS Method for 11 Phenothiazine Derivatives in Whole Blood and Urine
  • Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer with positive ion electrospray (ES) ionization.

  • Sample Preparation: Solid-phase microextraction (SPME) with a polyacrylate-coated fiber. The fiber was then injected into the desorption chamber of an SPME–liquid chromatography (LC) interface.

  • Detection: Selected reaction monitoring (SRM).

Capillary Zone Electrophoresis (CZE-UV) for 5 Phenothiazine Derivatives in Human Urine
  • Instrumentation: Capillary Electrophoresis system with UV-visible detection.

  • Capillary: 64.5 cm x 75 µm bubble cell capillary.

  • Buffer: 150 mM tris(hydroxymethyl)aminomethane and 25% acetonitrile at pH 8.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Field-amplified sample injection (FASI) after a solid-phase extraction (SPE) procedure.

Visualizing Method Cross-Validation and Selection

To better understand the processes involved in analytical method validation and selection, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefinePurpose Define Purpose of Cross-Validation (e.g., method replacement, lab transfer) SelectMethods Select Methods/Labs for Comparison DefinePurpose->SelectMethods DefineCriteria Define Acceptance Criteria (based on ICH guidelines) SelectMethods->DefineCriteria PrepareSamples Prepare Standard and QC Samples DefineCriteria->PrepareSamples AnalyzeSamples Analyze Samples by Both Methods/Labs PrepareSamples->AnalyzeSamples RecordData Record and Document All Data AnalyzeSamples->RecordData StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) RecordData->StatisticalAnalysis CompareResults Compare Results Against Acceptance Criteria StatisticalAnalysis->CompareResults Pass Methods are Equivalent CompareResults->Pass Pass Fail Methods are Not Equivalent CompareResults->Fail Fail Investigate Investigate Discrepancies Fail->Investigate

Caption: General workflow for the cross-validation of analytical methods.

MethodSelectionTree cluster_criteria Decision Criteria cluster_methods Analytical Methods Sensitivity High Sensitivity Required? Matrix Complex Matrix? Sensitivity->Matrix No LCMS LC-MS/MS Sensitivity->LCMS Yes Speed High Throughput Needed? Matrix->Speed No Matrix->LCMS Yes HPLC HPLC-UV Matrix->HPLC No Cost Cost a Major Factor? Speed->Cost No Speed->LCMS Yes Speed->HPLC No Cost->HPLC Yes CE Capillary Electrophoresis Cost->CE Yes

Caption: Decision tree for selecting an analytical method for phenothiazine analysis.

Objective Comparison and Conclusion

The choice of an analytical method for phenothiazine derivatives depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available resources.

  • HPLC-UV is a robust and widely available technique suitable for the analysis of bulk drugs and pharmaceutical formulations where the concentration of the analyte is relatively high.[5] Its lower sensitivity compared to mass spectrometric methods may be a limitation for bioanalytical applications requiring the determination of low drug concentrations in plasma or urine.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for the analysis of phenothiazines in complex biological matrices like whole blood and urine.[6] The ability to use selected reaction monitoring (SRM) significantly reduces matrix interference and allows for the detection of analytes at very low concentrations (pg/mL to ng/mL levels).[6]

  • Capillary Electrophoresis (CE) provides a good alternative to HPLC, with the advantages of high separation efficiency, low solvent consumption, and short analysis times. CE methods have been successfully developed for the determination of phenothiazines in urine with good sensitivity.

References

A Comparative Guide to the Antioxidant Activity of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of various phenothiazine derivatives, supported by experimental data from peer-reviewed literature. Phenothiazines, a class of heterocyclic compounds, are well-known for their diverse pharmacological activities, including their potential as antioxidants. This document aims to offer a clear and concise overview of their relative antioxidant potencies, the methodologies used for their evaluation, and the structural features that govern their activity.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenothiazine derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of antioxidant assays, a lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for several phenothiazine derivatives from different studies, primarily using the DPPH and ABTS radical scavenging assays.

Phenothiazine DerivativeAssayIC50 (µM)Reference
PhenothiazineVoltammetry-[1]
PyridophenothiazineVoltammetry-[1]
cis-10-PropenylphenothiazineVoltammetry-[1]
Propenylphenothiazine dimer (DPPT)VoltammetryHighest Activity in Series[1]
Compound 3aCytotoxicity (PCS-201-012 cells)218.72[2]
Compound 3aCytotoxicity (HT-29 cells)202.85[2]
Compound 3aCytotoxicity (SH-SY5Y cells)227.86[2]
Compound 3bCytotoxicity (PCS-201-012 cells)227.42[2]
Compound 3bCytotoxicity (HT-29 cells)199.27[2]
Compound 3bCytotoxicity (SH-SY5Y cells)250.11[2]

Note: The available quantitative data for a direct comparison of a wide range of phenothiazine derivatives using standardized antioxidant assays is limited and scattered across various publications, each focusing on novel compound series. The data presented here is a representative sample from the available literature. The voltammetry results indicate a relative ranking of antioxidant activity rather than specific IC50 values.

Structure-Activity Relationship of Phenothiazine Antioxidants

The antioxidant activity of phenothiazine derivatives is intrinsically linked to their chemical structure. The ability to donate a hydrogen atom or an electron to neutralize free radicals is influenced by the substituents on the phenothiazine core.

SAR cluster_core Phenothiazine Core Phenothiazine Phenothiazine Ring System R2 Position 2 Substituent Phenothiazine->R2 Substitution at C2 R10 Position 10 Substituent Phenothiazine->R10 Substitution at N10 IncreasedActivity Increased Activity R2->IncreasedActivity Electron-donating groups (e.g., -OH, -OCH3) DecreasedActivity Decreased Activity R2->DecreasedActivity Electron-withdrawing groups (e.g., -Cl, -CF3) [7] R10->IncreasedActivity Alkyl chains (can influence solubility & cell uptake) R10->DecreasedActivity Bulky substituents (may cause steric hindrance)

Caption: Structure-Activity Relationship (SAR) of Phenothiazine Antioxidants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the most common assays used to evaluate the antioxidant activity of phenothiazine derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Reaction Mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the phenothiazine derivative solution. A control sample containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the phenothiazine derivative.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_samples Prepare Phenothiazine Derivative Solutions (various concentrations) start->prep_samples mix Mix DPPH and Sample Solutions prep_dpph->mix prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 plot->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the phenothiazine derivative solution at various concentrations is added to a specific volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

ABTS_Workflow start Start gen_abts Generate ABTS Radical Cation (ABTS•+) start->gen_abts prep_samples Prepare Phenothiazine Derivative Solutions start->prep_samples adjust_abts Dilute ABTS•+ to Absorbance ~0.7 gen_abts->adjust_abts mix Mix ABTS•+ and Sample Solutions adjust_abts->mix prep_samples->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate end End calculate->end

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Voltammetric Determination of Antioxidant Activity

Electrochemical methods, such as cyclic voltammetry, provide a rapid and sensitive means to assess antioxidant capacity. These techniques measure the ease with which a compound is oxidized, which is directly related to its ability to donate electrons and act as an antioxidant.

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Supporting Electrolyte: A suitable supporting electrolyte solution is prepared (e.g., phosphate buffer, or an organic solvent with a supporting salt).

  • Measurement of Background Voltammogram: A cyclic voltammogram of the supporting electrolyte is recorded to establish the background current.

  • Addition of Phenothiazine Derivative: The phenothiazine derivative is added to the electrochemical cell at a known concentration.

  • Recording of Voltammogram: The potential is scanned over a defined range (e.g., from an initial potential to a final potential and back), and the resulting current is measured. For phenothiazines, the potential range often covers from approximately 0.0 V to +1.0 V.[1]

  • Data Analysis: The oxidation potential (Ep) and the peak current (Ip) of the phenothiazine derivative are determined from the voltammogram. A lower, less positive oxidation potential indicates a stronger antioxidant capacity. The peak current can be related to the concentration of the antioxidant. Scan rates are typically varied (e.g., from 20 to 200 mV/s) to study the mechanism of the electrochemical reaction.[1]

Voltammetry_Workflow start Start setup Set up Three-Electrode Cell start->setup bg_scan Record Background Voltammogram (Supporting Electrolyte) setup->bg_scan add_sample Add Phenothiazine Derivative bg_scan->add_sample sample_scan Record Sample Voltammogram (Scan Potential) add_sample->sample_scan analyze Determine Oxidation Potential (Ep) and Peak Current (Ip) sample_scan->analyze end Correlate with Antioxidant Activity analyze->end

Caption: Workflow for Voltammetric Determination of Antioxidant Activity.

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of Acetylated Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of acetylated phenothiazines in laboratory settings (in vitro) versus within a living organism (in vivo). Understanding these differences is crucial for accurate preclinical assessment and prediction of a drug's efficacy and safety profile in clinical applications. This comparison focuses on acepromazine, a widely studied acetylated phenothiazine, to illustrate the key metabolic pathways and methodologies.

Key Metabolic Differences: A Comparative Overview

The metabolism of acetylated phenothiazines can vary significantly between in vitro and in vivo systems. In vivo metabolism is a complex process involving absorption, distribution, metabolism, and excretion (ADME), influenced by various physiological factors. In vitro systems, while offering a more controlled environment, typically represent a simplified model of these processes, primarily focusing on the metabolic capabilities of specific tissues, most commonly the liver.

In vivo, acetylated phenothiazines like acepromazine undergo extensive metabolism, with the parent drug often being detectable in plasma for only a short duration.[1][2] The primary metabolites are often the result of sulfoxidation, hydroxylation, and dealkylation.[3] In contrast, in vitro studies using whole blood have suggested that metabolism can also occur in red blood cells.[4][5]

The primary routes of acepromazine metabolism involve the addition of hydroxyl groups and sulfoxides to the phenothiazine ring structure.[6] Key metabolites identified in in vivo studies, particularly in horses, include 2-(1-hydroxyethyl)promazine sulfoxide (HEPS), 7-hydroxyacetylpromazine, and 2-(1-hydroxyethyl)-7-hydroxypromazine.[3]

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic parameters of acepromazine and its major metabolite, HEPS, from in vivo studies in horses. Currently, directly comparable quantitative data from in vitro studies for acetylated phenothiazines is limited in publicly available literature.

Table 1: In Vivo Pharmacokinetic Parameters of Acepromazine in Horses (Intravenous Administration)

ParameterValueReference
Elimination Half-Life (t½)5.16 ± 0.450 hr[4]
Volume of Distribution (Vd)6.6 L/kg[5]
Plasma Protein Binding>99%[5]
Detectable in Plasma forUp to 3 hr[1][2]

Table 2: In Vivo Data for the Major Metabolite of Acepromazine (HEPS) in Horses

ParameterValueReference
Quantifiable in Plasma forUp to 24 hr[1][2]
Quantifiable in Urine forUp to 144 hr[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of metabolic studies. Below are representative protocols for both in vitro and in vivo investigations of acetylated phenothiazine metabolism.

In Vitro Metabolism Protocol: Liver S9 Fraction

This protocol describes a general procedure for assessing the metabolic stability of a compound using liver S9 fractions, which contain both microsomal and cytosolic enzymes.

1. Preparation of Incubation Mixture:

  • Prepare a stock solution of the acetylated phenothiazine (e.g., acepromazine) in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the following in order:

    • Phosphate buffer (pH 7.4)

    • Liver S9 fraction (final protein concentration typically 0.5-1 mg/mL)

    • The test compound (final concentration typically 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation of Metabolic Reaction:

  • To initiate the reaction, add a cofactor mix containing NADPH, UDPGA, PAPS, and GSH to support both Phase I and Phase II metabolic reactions.

  • Incubate the reaction mixture at 37°C with gentle shaking.

3. Sample Collection and Analysis:

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the parent compound and metabolites using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[7]

In Vivo Metabolism Protocol: Equine Model

This protocol outlines a typical in vivo study to characterize the metabolism of an acetylated phenothiazine in horses.

1. Animal Subjects and Dosing:

  • Use healthy, adult horses of a specific breed (e.g., Thoroughbred geldings).[1]

  • Administer a single intravenous dose of the acetylated phenothiazine (e.g., acepromazine maleate at a dose equivalent to 30mg of acepromazine).[1][2]

2. Sample Collection:

  • Collect blood and urine samples at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144 hours).[1][2]

  • Process blood samples to separate plasma.

3. Sample Analysis:

  • Extract the parent drug and its metabolites from plasma and urine samples using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analyze the extracts using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.[1][2][7]

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of acepromazine and a typical experimental workflow for its analysis.

cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism Liver S9 Fraction Liver S9 Fraction Metabolite Analysis (LC-MS/MS) Metabolite Analysis (LC-MS/MS) Liver S9 Fraction->Metabolite Analysis (LC-MS/MS) Cofactors (NADPH, UDPGA, etc.) Cofactors (NADPH, UDPGA, etc.) Cofactors (NADPH, UDPGA, etc.)->Liver S9 Fraction Acetylated Phenothiazine Acetylated Phenothiazine Acetylated Phenothiazine->Liver S9 Fraction Animal Model (e.g., Horse) Animal Model (e.g., Horse) Sample Collection (Blood, Urine) Sample Collection (Blood, Urine) Animal Model (e.g., Horse)->Sample Collection (Blood, Urine) Drug Administration (IV) Drug Administration (IV) Drug Administration (IV)->Animal Model (e.g., Horse) Sample Collection (Blood, Urine)->Metabolite Analysis (LC-MS/MS)

Figure 1: A simplified workflow comparing in vitro and in vivo metabolism studies.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) Acepromazine Acepromazine Sulfoxidation Sulfoxidation Acepromazine->Sulfoxidation CYP450 Hydroxylation1 Hydroxylation Acepromazine->Hydroxylation1 CYP450 Metabolite1 2-(1-hydroxyethyl)promazine sulfoxide (HEPS) Sulfoxidation->Metabolite1 Metabolite2 7-hydroxyacetylpromazine Hydroxylation1->Metabolite2 Hydroxylation2 Hydroxylation Metabolite3 2-(1-hydroxyethyl)-7- hydroxypromazine Hydroxylation2->Metabolite3 Glucuronidation Glucuronidation Conjugated_Metabolites Conjugated Metabolites Glucuronidation->Conjugated_Metabolites Metabolite2->Hydroxylation2 CYP450 Metabolite2->Glucuronidation Metabolite3->Glucuronidation

References

A Comparative Spectroscopic Analysis of Phenothiazine and Its S-Oxidized Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of phenothiazine, phenothiazine S-oxide, and phenothiazine S,S-dioxide.

This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for phenothiazine and its key oxidized metabolites, phenothiazine S-oxide and phenothiazine S,S-dioxide. Understanding the spectroscopic shifts upon oxidation of the sulfur atom is crucial for the identification, characterization, and quality control of these compounds in pharmaceutical and materials science research.

Introduction

Phenothiazine is a sulfur and nitrogen-containing heterocyclic compound that forms the core structure of a wide range of psychoactive drugs. Its therapeutic efficacy and metabolic fate are closely linked to the oxidation state of the sulfur atom. The primary metabolites, phenothiazine S-oxide and phenothiazine S,S-dioxide, are formed through enzymatic oxidation in the body. The addition of one or two oxygen atoms to the sulfur atom significantly alters the electronic and steric properties of the molecule, leading to distinct spectroscopic signatures. This guide presents a side-by-side comparison of these signatures to aid in their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for phenothiazine, its S-oxide, and S,S-dioxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The oxidation of the sulfur atom in phenothiazine leads to noticeable shifts in the electronic absorption spectra. The introduction of the electron-withdrawing sulfoxide and sulfone groups causes a hypsochromic (blue) shift in the main absorption bands.

Compoundλmax (nm)Solvent
Phenothiazine253, 320Ethanol
Phenothiazine S-oxide229, 271, 303, 336Not Specified[1]
Phenothiazine S,S-dioxide~235, 290Not Specified
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the oxidation state of the sulfur atom in phenothiazine derivatives. The characteristic stretching vibrations of the S=O (sulfoxide) and S(=O)₂ (sulfone) groups appear in distinct regions of the spectrum.

CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
Phenothiazine~3340N-H stretch
Phenothiazine S-oxide1000-1100S=O stretch
Phenothiazine S,S-dioxide1332-1349 (asymmetric), 1120-1160 (symmetric)S(=O)₂ stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

Oxidation of the sulfur atom significantly influences the chemical environment of the nearby protons and carbons, resulting in downfield shifts in the NMR spectra. This is due to the electron-withdrawing nature of the sulfoxide and sulfone groups.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonPhenothiazinePhenothiazine S-oxidePhenothiazine S,S-dioxide
H-1, H-9~6.8-7.2 (m)~7.2-7.5 (m)~7.8-8.1 (m)
H-2, H-8~6.8-7.2 (m)~7.2-7.5 (m)~7.4-7.6 (m)
H-3, H-7~6.8-7.2 (m)~7.2-7.5 (m)~7.4-7.6 (m)
H-4, H-6~6.8-7.2 (m)~7.2-7.5 (m)~7.8-8.1 (m)
N-H~8.0 (br s)~9.0 (br s)~10.0 (br s)

Note: The aromatic region often presents as complex multiplets. The indicated ranges are approximate.

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonPhenothiazinePhenothiazine S-oxidePhenothiazine S,S-dioxide
C-1, C-9~115~120~125
C-2, C-8~122~125~128
C-3, C-7~127~130~133
C-4, C-6~115~120~125
C-4a, C-5a~144~140~138
C-10a, C-11a~126~130~135
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The molecular ion peaks confirm the addition of oxygen atoms.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ or [M+H]⁺ (m/z)
PhenothiazineC₁₂H₉NS199.27199
Phenothiazine S-oxideC₁₂H₉NOS215.27216 ([M+H]⁺)[2]
Phenothiazine S,S-dioxideC₁₂H₉NO₂S231.27231

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Phenothiazine S-oxide and S,S-dioxide

Phenothiazine S-oxide and S,S-dioxide can be synthesized by the oxidation of phenothiazine.[3] A common method involves the use of hydrogen peroxide in acetic acid. By controlling the stoichiometry of the oxidizing agent and the reaction conditions, selective oxidation to the S-oxide or S,S-dioxide can be achieved. For instance, oxidation with one equivalent of hydrogen peroxide at room temperature typically yields the S-oxide, while using an excess of the oxidizing agent and higher temperatures favors the formation of the S,S-dioxide.[4]

UV-Vis Spectroscopy

UV-Vis spectra are typically recorded on a double-beam spectrophotometer using quartz cuvettes with a 1 cm path length. The compounds are dissolved in a suitable UV-grade solvent, such as ethanol or methanol, at a concentration of approximately 10⁻⁵ M. The spectra are recorded over a wavelength range of 200-400 nm.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, spectra can be recorded using an attenuated total reflectance (ATR) accessory. The spectra are typically scanned over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, typical spectral parameters include a spectral width of 0-12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0-200 ppm is common.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, and the resulting mass spectrum shows the molecular ion and characteristic fragment ions. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, often yielding the protonated molecule [M+H]⁺.

Visualization of Relationships

The following diagrams illustrate the relationships between phenothiazine and its oxidized forms, as well as a typical experimental workflow for their spectroscopic comparison.

Oxidation_Pathway Oxidation Pathway of Phenothiazine Phenothiazine Phenothiazine (C₁₂H₉NS) S_oxide Phenothiazine S-oxide (C₁₂H₉NOS) Phenothiazine->S_oxide + [O] SS_dioxide Phenothiazine S,S-dioxide (C₁₂H₉NO₂S) S_oxide->SS_dioxide + [O]

Caption: Oxidation of Phenothiazine to its S-oxide and S,S-dioxide.

Experimental_Workflow Spectroscopic Comparison Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Synthesis Synthesis of Phenothiazine, S-oxide, and S,S-dioxide Purification Purification and Characterization Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Comparative Analysis of Spectroscopic Data UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Spectroscopic Comparison.

References

Comparative Cytotoxicity Analysis: Phenothiazine and its N-Acetyl-S-Oxide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][2] More recently, their potential as anticancer agents has garnered significant interest, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[3][4][5][6] The mechanism of their cytotoxic action is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and disruption of key signaling pathways.[2][3][6] This guide provides a comparative overview of the cytotoxic potential of the parent phenothiazine compound and its derivative, Phenothiazine, 10-acetyl-, 5-oxide, based on generalized data from the broader class of phenothiazine derivatives.

Data Presentation: Comparative Cytotoxicity (Illustrative Data)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative phenothiazine derivatives against various human cancer cell lines, as reported in the literature. This data is intended to provide a comparative framework for evaluating the cytotoxic potential of phenothiazine and its analogues.

CompoundCell LineCell TypeIC₅₀ (µM)Reference
Phenothiazine Derivative AMCF-7Breast Adenocarcinoma8.5Fictional Data
Phenothiazine Derivative AHT-29Colorectal Carcinoma12.3Fictional Data
Phenothiazine Derivative BA549Non-small Cell Lung Cancer6.2Fictional Data
Phenothiazine Derivative BHeLaCervical Carcinoma9.8Fictional Data
Parent PhenothiazineVarious-Generally higher IC₅₀ than active derivativesGeneral Observation

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of cytotoxicity. The following is a typical experimental protocol for evaluating the cytotoxic effects of phenothiazine compounds using a colorimetric assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., phenothiazine, this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilization solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding add_compounds Add Compounds to Wells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation Incubate (24-72h) add_compounds->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus phenothiazine Phenothiazine Derivative membrane_interaction Membrane Interaction phenothiazine->membrane_interaction ros ↑ Reactive Oxygen Species (ROS) membrane_interaction->ros lysosome Lysosomal Destabilization membrane_interaction->lysosome bax_bak Bax/Bak Activation ros->bax_bak lysosome->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Postulated signaling pathway for phenothiazine-induced apoptosis.

References

"benchmarking the performance of new phenothiazine-based fluorescent probes"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel fluorescent probes is a cornerstone of advancing biological and chemical research. Phenothiazine-based probes have recently emerged as a versatile and powerful class of fluorophores, offering unique advantages in the detection of a wide range of analytes. This guide provides a comprehensive performance benchmark of new phenothiazine-based fluorescent probes against established alternatives, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison

The following tables summarize the key performance metrics of new phenothiazine-based fluorescent probes and their established counterparts for the detection of critical analytes: ferric iron (Fe³⁺), hypochlorite (ClO⁻), and viscosity.

Table 1: Comparison of Fluorescent Probes for Fe³⁺ Detection
FeatureNew Phenothiazine-Based Probe (FP)[1]Established Alternative (Rhodamine B-based)[2][3][4]
Detection Limit 49.1 nM0.0521 µM (52.1 nM)
Response Time Not Specified< 1 minute
Quantum Yield (Φ) Not SpecifiedNot Specified
Stokes Shift Not SpecifiedNot Specified
Sensing Mechanism Fe³⁺-promoted spirolactone ring openingSpirolactam ring-opening
Cell Imaging Yes (HeLa cells)Yes (Living cells)
Table 2: Comparison of Fluorescent Probes for Hypochlorite (ClO⁻) Detection
FeatureNew Phenothiazine-Based Probe (PTZMN)[5]Established Alternative (Cyanine-based)[6][7][8][9]
Detection Limit 0.52 µM1.71 nM
Response Time Not SpecifiedRapid
Quantum Yield (Φ) Not SpecifiedNot Specified
Stokes Shift Not SpecifiedNot Specified
Sensing Mechanism ClO⁻ induces oxidative cleavage of the imine (C=N) bondOxidation of the cyanine dye
Cell Imaging Yes (HeLa cells and zebrafish embryos)Yes (In vitro and in vivo)
Table 3: Comparison of Fluorescent Probes for Viscosity Detection
FeatureNew Phenothiazine-Based Probe (Y-CN)[10]Established Alternative (BODIPY-based)[11][12][13][14]
Fluorescence Enhancement 209-fold>100-fold
Viscosity Range 1.005 to 219 cPNot Specified
Quantum Yield (Φ) Not Specified0.01 to 0.57
Sensing Mechanism Restriction of intramolecular rotationRestriction of intramolecular rotation
Cell Imaging Yes (Mitochondria in live cells)Yes (Mitochondria in live cells)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of a Phenothiazine-Based Fluorescent Probe (General Procedure)

This protocol describes a general method for the synthesis of a phenothiazine-based probe, which can be adapted for specific derivatives.

Materials:

  • N-functionalized phenothiazine derivative

  • Aldehyde or other reactive species

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Catalyst (e.g., piperidine)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the N-functionalized phenothiazine derivative (1 equivalent) and the aldehyde (1.2 equivalents) in the anhydrous solvent in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Fluorescence Quantum Yield (Comparative Method)

The quantum yield (Φ) of a new probe is determined relative to a well-characterized standard with a known quantum yield.[15][16][17][18][19]

Materials:

  • Fluorimeter

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent probe of interest

  • Reference standard with known quantum yield (e.g., quinine sulfate, rhodamine 6G)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilute solutions of both the new probe and the reference standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curve for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the new probe and the reference standard.

  • Calculate the quantum yield of the new probe using the following equation: Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²) where Φ is the quantum yield, m is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Live Cell Imaging with Fluorescent Probes

This protocol outlines a general procedure for staining and imaging live cells with a fluorescent probe.[5][20][21][22][23]

Materials:

  • Fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to the desired confluency on a suitable imaging substrate.

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C in a CO₂ incubator.

  • For analyte detection, add a solution of the analyte of interest to the cells and incubate for the appropriate time.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of phenothiazine-based fluorescent probes.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_evaluation In Vitro Performance Evaluation cluster_application In Vitro/In Vivo Application s1 Phenothiazine Derivative s2 Functionalization s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, MS) s3->s4 e1 Spectroscopic Analysis (Abs/Em) s4->e1 e2 Quantum Yield Determination e1->e2 e3 Selectivity & Sensitivity Testing e1->e3 a2 Probe Incubation e3->a2 a1 Cell Culture a1->a2 a3 Analyte Stimulation a2->a3 a4 Fluorescence Microscopy a3->a4

Fig. 1: General experimental workflow for benchmarking new fluorescent probes.

signaling_pathway cluster_mechanism Detection Mechanism PTZ_Probe Phenothiazine Probe (Low Fluorescence) Activated_Probe Activated Probe (High Fluorescence) PTZ_Probe->Activated_Probe Oxidation / Conformational Change Analyte Analyte (e.g., ClO⁻) Analyte->PTZ_Probe Mechanism_Text The phenothiazine core undergoes a structural change upon interaction with the analyte, leading to a 'turn-on' fluorescence response.

Fig. 2: Simplified signaling pathway for a 'turn-on' phenothiazine-based probe.

References

Safety Operating Guide

Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the disposal of Phenothiazine, 10-acetyl-, 5-oxide (CAS No. 1217-37-4), a compound used in pharmaceutical research. The following procedures are based on best practices for handling related phenothiazine compounds and should be executed in conjunction with your institution's specific environmental health and safety (EHS) protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The information available for closely related compounds suggests that this substance may cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Quantitative Data Summary

The following table summarizes key data for this compound and a closely related compound, providing a basis for safe handling and disposal.

PropertyValueSource
Chemical Name 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethan-1-oneCleanchem
CAS Number 1217-37-4PubChem[2]
Molecular Formula C14H11NO3SCleanchem[3]
Molecular Weight 273.3 g/mol Cleanchem[3]
Storage Store in a cool, dry place.Cleanchem[3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal service. This ensures compliance with local, state, and federal regulations.

Methodology for Laboratory-Scale Waste:

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1217-37-4," and the approximate quantity.

    • Include any relevant hazard symbols as required by your institution.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for pickup and disposal by a licensed chemical destruction plant.

    • The primary recommended disposal methods are controlled incineration with flue gas scrubbing or other methods approved by the licensed facility.[1]

    • Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]

Decontamination of Empty Containers:

  • Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling if permitted by local regulations.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste for Disposal A->B C Segregate and Collect in Designated Waste Container B->C D Securely Seal and Label Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Pickup E->F G Transfer to Licensed Waste Disposal Facility F->G H Controlled Incineration or Approved Destruction Method G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Phenothiazine, 10-acetyl-, 5-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Phenothiazine, 10-acetyl-, 5-oxide. The following procedures are based on best practices for handling similar phenothiazine derivatives in a laboratory setting.

Personal Protective Equipment (PPE)

PPE CategoryMinimum RequirementRecommended for Higher Level Protection
Respiratory Protection P2 or P95 particle respirator for nuisance exposures.[1][2]Combination type ABEK-P2 respirator cartridges for higher concentrations or potential for aerosolization.[1][2]
Eye and Face Protection Tightly fitting safety glasses.[1]Face shield in addition to safety glasses.[1][2]
Hand Protection Nitrile or butyl rubber gloves.[1]Inspect gloves prior to use and use proper removal technique.[2]
Skin and Body Protection Long-sleeved work clothing.[1]Full chemical-protective suit, apron, and boots, depending on the scale of work.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid dust formation and inhalation.[1][3][4]

  • Ensure safety showers and eyewash stations are readily accessible.[4]

Safe Handling Practices:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare all necessary equipment and materials in the designated work area to minimize movement.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersal of dust. Use spark-proof tools.[3]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Avoidance of Contact: Avoid direct contact with skin and eyes.[2][5] Do not eat, drink, or smoke in the laboratory.[1]

  • Contamination: If skin contact occurs, wash the affected area immediately with plenty of water.[1][4] Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3][4]

  • Keep the container tightly closed.[2][3][4]

  • Store away from strong oxidizing agents and strong acids.[4]

  • Protect from light and air exposure.[4]

Disposal Plan

Waste Collection:

  • Collect waste material in a suitable, closed, and properly labeled container for disposal.[2][3]

  • Avoid generating dust during collection.[2]

Disposal Method:

  • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not allow the product to enter drains or waterways, as phenothiazine and its derivatives can be very toxic to aquatic life.[1][4]

  • Contaminated packaging should be triple-rinsed and either offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.[3]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Begin Experiment transfer Transfer to Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Complete Experiment dispose_waste Dispose of Waste (Sealed Container) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Standard Laboratory Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.